3-Hydroxy-2,4,5-trifluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4,5-trifluoro-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAFUGSJSHXYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370188 | |
| Record name | 3-Hydroxy-2,4,5-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116751-24-7 | |
| Record name | 3-Hydroxy-2,4,5-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trifluoro-3-hydroxybenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2,4,5-trifluorobenzoic acid is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its trifluorinated aromatic ring and reactive hydroxyl and carboxylic acid functionalities make it a versatile intermediate for the development of complex molecules, particularly in the field of quinolone antibiotics. This technical guide provides a comprehensive overview of the primary synthetic route to this compound, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Core Synthetic Pathway: From N-Methyltetrafluorophthalimide
The most prominently documented synthetic route to this compound commences with N-methyltetrafluorophthalimide. The overall process involves a base-mediated hydrolysis followed by acidification to yield the final product.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of this compound and its derivatives.
Step 1: Alkaline Hydrolysis of N-Methyltetrafluorophthalimide
This initial step involves the reaction of N-methyltetrafluorophthalimide with an alkali metal hydroxide to produce a mixture of the alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-methylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-methylbenzamide.[1]
Materials:
-
N-Methyltetrafluorophthalimide
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Reaction vessel equipped with a stirrer, thermometer, and reflux condenser
Procedure:
-
Prepare an aqueous solution of the alkali metal hydroxide (e.g., 10-20 wt% NaOH).
-
Add N-methyltetrafluorophthalimide to the hydroxide solution in the reaction vessel.
-
Heat the mixture with stirring. The reaction can be performed at temperatures ranging from room temperature to approximately 130°C. A preferred temperature range is between 75°C and 105°C to ensure a reasonable reaction rate while minimizing the formation of by-products.[1]
-
Maintain the reaction at the selected temperature until completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture will contain the sodium or potassium salts of 4-hydroxy-3,5,6-trifluoro-N-methylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-methylbenzamide.
Step 2: Acidification and Hydrolysis to this compound
The intermediate mixture from Step 1 is then acidified and heated to hydrolyze the amide functionality and effect decarboxylation (in the case of the phthalamic acid derivative) to yield the final product.
Materials:
-
Intermediate mixture from Step 1
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Reaction vessel equipped with a stirrer and thermometer
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Cool the reaction mixture from Step 1 to room temperature.
-
Slowly add a strong acid, such as concentrated HCl or H₂SO₄, to the stirred mixture until the pH is acidic (typically pH 1-2). This will protonate the carboxylate and phenoxide groups.
-
Heat the acidified mixture to facilitate the hydrolysis of the N-methylbenzamide intermediate and the hydrolysis and decarboxylation of the phthalamic acid intermediate. The exact temperature and reaction time will depend on the specific intermediates and acid used and may require optimization.
-
After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes key quantitative data for the synthesis and the final product. Please note that yields can vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | N-Methyltetrafluorophthalimide | [1] |
| Intermediate(s) | 4-Hydroxy-3,5,6-trifluoro-N-methylphthalamic acid and 3-Hydroxy-2,4,5-trifluoro-N-methylbenzamide | [1] |
| Final Product | This compound | |
| Molecular Formula | C₇H₃F₃O₃ | [2] |
| Molecular Weight | 192.09 g/mol | [2] |
| Melting Point | 143-147 °C | [2] |
| Appearance | White to off-white crystalline powder |
Alternative Synthetic Approaches
While the route from N-methyltetrafluorophthalimide is well-documented, other potential synthetic strategies have been mentioned in the literature, although with less detailed experimental procedures. These include:
-
From Tetrafluorophthalic Acid: This method involves the controlled decarboxylation of tetrafluorophthalic acid.[3]
-
Base-Mediated Synthesis from Tetrafluorophthalimide: A more general description of the primary route, highlighting the use of a base to initiate the reaction.[3]
These alternative routes may offer advantages in terms of starting material availability or cost, but would require significant process development and optimization.
Conclusion
The synthesis of this compound via the alkaline hydrolysis of N-methyltetrafluorophthalimide represents a robust and well-characterized method for obtaining this important chemical intermediate. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Careful control of reaction parameters is crucial for achieving high yields and purity of the final product. Further research into alternative synthetic routes may lead to more efficient and sustainable production methods in the future.
References
3-Hydroxy-2,4,5-trifluorobenzoic acid molecular structure and weight
An In-depth Technical Guide to 3-Hydroxy-2,4,5-trifluorobenzoic Acid
This guide provides a comprehensive overview of this compound, a crucial fluorinated intermediate in the pharmaceutical and fine chemical industries. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Molecular Structure and Chemical Identity
This compound is a derivative of benzoic acid characterized by the presence of three fluorine atoms and one hydroxyl group on the benzene ring.[1] This substitution pattern, particularly the electron-withdrawing nature of the fluorine atoms, significantly influences the compound's chemical properties and reactivity.
The canonical SMILES representation of the molecule is O=C(O)C1=CC(F)=C(F)C(O)=C1F.[2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₃F₃O₃ | [2][3][4][5][6] |
| Molecular Weight | 192.09 g/mol | [2][3][4][5][6] |
| CAS Number | 116751-24-7 | [1][2][3][4][6] |
| Melting Point | 143-147°C | [1][6] |
| Boiling Point (Predicted) | 292.6 ± 40.0 °C | [6] |
| Density (Predicted) | 1.699 ± 0.06 g/cm³ | [6] |
| Flash Point | 130.8°C | [6][7] |
| pKa (Predicted) | ~2.5–3.5 | [1] |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | [2] |
| LogP | 1.5077 | [2] |
Solubility Profile:
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various routes, often starting from more readily available fluorinated precursors.
Common Synthetic Pathways:
-
From Tetrafluorophthalimide: A multi-step process can be initiated from tetrafluorophthalimide or its derivatives.[1][8] One patented method involves the reaction of a tetrafluorophthalimide with an alkali metal hydroxide to produce intermediates which can then be further processed.[9]
-
From Nitrile Derivatives: Synthesis can also proceed via fluorinated nitrile precursors.[1] For instance, 3-amino-2,4,5-trifluorobenzoic acid is derived from 4-amino-3,5,6-trifluorophthalonitrile through hydrolysis and decarboxylation.[1]
-
Traditional Route: An older, established method starts from a tetrachlorinated precursor and involves a five-step reaction sequence including halogenation, diazotization, hydrolysis, and decarboxylation.[10]
The logical workflow for a common synthesis approach is outlined in the diagram below.
Caption: Generalized synthesis pathway from tetrafluorophthalimide.
Chemical Reactivity and Applications
This compound is a versatile intermediate, primarily due to the reactivity of its carboxylic acid and hydroxyl functional groups.
Key Reactions:
-
Esterification: The carboxylic acid group readily reacts with alcohols to form the corresponding esters.[1] For example, reaction with methanol can yield methyl 3-hydroxy-2,4,5-trifluorobenzoate.
-
Substitution: The hydroxyl group can be substituted with other functional groups, such as conversion to a methoxy group to produce 3-methoxy-2,4,5-trifluorobenzoic acid.[1][9]
Primary Applications:
-
Pharmaceutical Intermediate: It is a key building block in the synthesis of pharmaceuticals.[1][6][10]
-
Quinolone Antibiotics: The compound is notably used in the production of fourth-generation quinolone antibacterial drugs.[1][10] The fluorinated structure is crucial for enhancing the activity and stability of these antibiotics.[1]
The role of this compound as a precursor in the synthesis of quinolone antibiotics is illustrated below.
Caption: Role as an intermediate in quinolone antibiotic synthesis.
Experimental Protocols
Detailed experimental procedures for the synthesis and analysis of this compound are often proprietary. However, based on established chemical principles, the following outlines general methodologies for its characterization.
Protocol 1: Determination of pKa via Potentiometric Titration
-
Preparation of Analyte: Accurately weigh approximately 20-30 mg of this compound and dissolve it in a suitable solvent mixture (e.g., 50:50 water/acetonitrile) to a final volume of 50 mL. Due to its low water solubility, a co-solvent is necessary.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved analyte in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.1 mL).
-
Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. The electron-withdrawing effects of the fluorine atoms are expected to result in a pKa in the range of 2.5-3.5.[1]
Protocol 2: Synthesis of Methyl 3-methoxy-2,4,5-trifluorobenzoate
This is a representative two-step derivatization.
-
Methylation of Hydroxyl Group:
-
Dissolve this compound in a suitable solvent (e.g., acetone or DMF).
-
Add a base (e.g., K₂CO₃) to deprotonate the phenolic hydroxyl group.
-
Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) and heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, filter the mixture and remove the solvent under reduced pressure to obtain crude 3-methoxy-2,4,5-trifluorobenzoic acid.
-
-
Esterification of Carboxylic Acid:
-
Dissolve the crude product from the previous step in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Heat the mixture under reflux for several hours.
-
Neutralize the acid catalyst, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the final ester product.[1]
-
Safety and Handling
This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[6] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | 116751-24-7 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. biosynth.com [biosynth.com]
- 4. 116751-24-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. nbinno.com [nbinno.com]
- 9. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
physical and chemical properties of 3-Hydroxy-2,4,5-trifluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2,4,5-trifluorobenzoic acid, with the CAS number 116751-24-7, is a fluorinated aromatic carboxylic acid. Its structure, featuring a hydroxyl group and three fluorine atoms on the benzene ring, imparts unique chemical properties that make it a valuable building block in organic synthesis. This is particularly true in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of potent antibacterial agents, specifically quinolone antibiotics.[1][2] The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of the final drug molecules.[2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound, along with relevant experimental protocols and a discussion of its role in the mechanism of action of quinolone antibiotics.
Physical and Chemical Properties
The distinct substitution pattern of this compound governs its physical and chemical characteristics. The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid, while the hydroxyl group can participate in hydrogen bonding.[1]
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₇H₃F₃O₃ | [3] |
| Molecular Weight | 192.09 g/mol | [3] |
| Melting Point | 143-147 °C | [1][3][4] |
| Boiling Point (Predicted) | 292.6 ± 40.0 °C | [4] |
| Density (Predicted) | 1.699 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 2.75 ± 0.10 | [3] |
| Solubility | Soluble in methanol.[3] Described as having low solubility in water, moderate in ethanol, and high in DMSO.[1] | |
| Appearance | White to almost white powder or crystal. | [3] |
Synthesis
A common synthetic route to this compound involves the hydrolysis and subsequent acidification of a substituted phthalamic acid derivative.[5]
Synthetic Workflow
References
Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Hydroxy-2,4,5-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 3-Hydroxy-2,4,5-trifluorobenzoic acid (CAS No. 116751-24-7), a fluorinated aromatic compound with applications in pharmaceutical synthesis. While this compound is valuable in research and development, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This document consolidates available safety data, outlines standard experimental procedures for hazard assessment, and provides visual workflows to ensure user safety.
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. Quantitative data on acute toxicity, such as LD50 and LC50 values, are not currently available. The information presented herein is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and data from material safety data sheets (MSDS). All laboratory personnel must supplement this guide with their institution's specific safety policies and procedures.
Chemical Identification and Physical Properties
A clear understanding of the chemical's physical properties is the first step in a robust safety assessment.
| Property | Value | Source |
| Molecular Formula | C₇H₃F₃O₃ | |
| Molecular Weight | 192.09 g/mol | |
| Appearance | White to light yellow-beige or bright yellow crystalline powder | |
| Melting Point | 143-147°C | |
| Boiling Point | 292.6 ± 40.0 °C (Predicted) | |
| Flash Point | 130.8°C | |
| Density | 1.699 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in Methanol | |
| pKa | 2.75 ± 0.10 (Predicted) |
Hazard Identification and Classification
This compound is classified as an irritant. The following tables summarize its GHS classification and associated hazard and precautionary statements.
GHS Hazard Classification
| Classification | Category |
| Skin irritation | 2 |
| Eye irritation | 2 |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 |
Hazard Statements (H-Statements)
| Code | Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Statements (P-Statements)
| Code | Prevention | Response | Storage | Disposal |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | P302+P352: IF ON SKIN: Wash with plenty of water. | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | P501: Dispose of contents/container to an approved waste disposal plant. |
| P264 | Wash skin thoroughly after handling. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | P405: Store locked up. | |
| P271 | Use only outdoors or in a well-ventilated area. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | P312: Call a POISON CENTER or doctor if you feel unwell. | ||
| P332+P313: If skin irritation occurs: Get medical advice/attention. | ||||
| P337+P313: If eye irritation persists: Get medical advice/attention. | ||||
| P362+P364: Take off contaminated clothing and wash it before reuse. |
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure risk.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store locked up.
-
Segregate from incompatible materials such as strong oxidizing agents.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is essential.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols for Hazard Assessment
While specific toxicological studies for this compound are not publicly available, the following outlines the standard methodologies that would be employed to assess its irritancy potential, based on OECD guidelines.
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method[8][9][10]
This test method is designed to predict the skin irritation potential of a chemical by evaluating its cytotoxic effect on a reconstructed human epidermis model.
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissues are equilibrated in a culture medium.
-
Chemical Application: A precise amount of the test chemical (solid or liquid) is applied topically to the surface of the tissue.
-
Exposure: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes).
-
Post-Exposure Incubation: After exposure, the tissues are rinsed and transferred to a fresh medium for a post-incubation period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then extracted and measured spectrophotometrically.
-
Data Interpretation: The viability of the chemical-treated tissues is expressed as a percentage of the viability of the negative control tissues. A chemical is identified as an irritant if the mean tissue viability is below a certain threshold (typically ≤ 50%).
OECD Test Guideline 405: Acute Eye Irritation/Corrosion[12][13][14][15]
This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion, typically using albino rabbits.
Methodology:
-
Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes are examined 24 hours prior to the test to ensure no pre-existing irritation or defects.
-
Chemical Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyelids are gently held together for about one second.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. If effects persist, observations may continue for up to 21 days.
-
Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at each observation point using a standardized system.
-
Data Interpretation: The severity and reversibility of the ocular effects are evaluated. A substance is classified as an irritant or corrosive based on the scores and the persistence of the lesions.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate key logical and procedural workflows for the safe handling of this compound.
The Pivotal Role of 3-Hydroxy-2,4,5-trifluorobenzoic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2,4,5-trifluorobenzoic acid, a highly functionalized aromatic compound, has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring three fluorine atoms and a hydroxyl group, imparts desirable physicochemical properties to target molecules, significantly influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the role of this compound in drug discovery, with a particular focus on its application in the synthesis of fourth-generation fluoroquinolone antibiotics. This document details the mechanism of action of these derivatives, presents key quantitative data, outlines experimental protocols for their synthesis and evaluation, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction: The Strategic Importance of Fluorination in Drug Design
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly impact a drug's lipophilicity, metabolic stability, binding affinity, and bioavailability. This compound (HTFBA) is a prime example of a fluorinated building block that has been instrumental in the development of potent therapeutic agents. Its trifluorinated phenyl ring and reactive carboxylic acid and hydroxyl moieties make it a versatile precursor for a variety of complex molecules.
Core Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its use as a key intermediate in the synthesis of quinoline-based antibacterial agents. Specifically, it is a crucial component for the creation of the core structure of several fourth-generation fluoroquinolones, such as moxifloxacin and gatifloxacin. The trifluorinated benzoic acid moiety contributes to the enhanced antibacterial activity and improved pharmacokinetic properties of these drugs. Beyond antibiotics, this versatile molecule also finds utility in the agrochemical sector for the development of advanced crop protection agents.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones derived from this compound exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for controlling the topological state of DNA, which is crucial for DNA replication, repair, and transcription.
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that arises during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks generated by the enzymes. This leads to the inhibition of DNA replication and transcription, ultimately triggering a cascade of events that result in bacterial cell death. The general mechanism of action is depicted in the following diagram.
Data Presentation: Quantitative Analysis of Drug Activity
The strategic incorporation of the this compound scaffold is reflected in the potent activity and favorable pharmacokinetic profiles of the resulting drugs. The following tables summarize key quantitative data for moxifloxacin and gatifloxacin.
Table 1: In Vitro Inhibitory Activity of Moxifloxacin
| Target Enzyme | Organism | IC50 (µM) |
| DNA Gyrase | Staphylococcus aureus | 1.0 |
| Topoisomerase IV | Staphylococcus aureus | 1.0 |
| DNA Gyrase (mutant) | Staphylococcus aureus | 11.9 |
| Topoisomerase IV (mutant) | Staphylococcus aureus | 9.8 |
Data sourced from a study on heteroaryl isothiazolones, which used moxifloxacin as a comparator.
Table 2: Minimum Inhibitory Concentrations (MIC) of Gatifloxacin against Ocular Pathogens
| Bacterial Species | MIC90 (mg/mL) |
| Staphylococcus epidermidis | 0.57 |
| Staphylococcus aureus | 0.57 |
| Streptococcus pneumoniae | 0.57 |
| Streptococcus viridans | 0.22 |
| Pseudomonas aeruginosa | 1.28 |
| Klebsiella pneumoniae | 0.25 |
| Enterobacter aerogenes | 0.25 |
| Nocardia asteroides | 0.5 |
| Mycobacterium chelonae | 0.5 |
MIC90 is the concentration of the drug required to inhibit the growth of 90% of isolates.
Table 3: Human Pharmacokinetic Parameters of Moxifloxacin (400 mg oral dose)
| Parameter | Value | Unit |
| Maximum Plasma Concentration (Cmax) | 3.4 - 4.5 | mg/L |
| Area Under the Curve (AUC0-24) | 30.2 - 48 | mg·h/L |
| Elimination Half-life (t1/2) | ~12 | h |
| Oral Bioavailability | ~86 | % |
Table 4: Human Pharmacokinetic Parameters of Gatifloxacin (400 mg oral dose)
| Parameter | Value | Unit |
| Maximum Plasma Concentration (Cmax) | 3.42 ± 0.74 | µg/mL |
| Area Under the Curve (AUCtot) | 30 ± 3.8 | µg·h/mL |
| Elimination Half-life (t1/2) | 6.52 ± 0.87 | h |
| Oral Bioavailability | ~100 | % |
Experimental Protocols
Representative Synthesis of a Fluoroquinolone Core from a Trifluorobenzoic Acid Derivative
The following is a representative, multi-step synthesis for a key fluoroquinolone intermediate, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is a precursor to drugs like gatifloxacin. This protocol is based on established synthetic routes for similar compounds.
Materials:
-
2,4,5-Trifluoro-3-methoxybenzoic acid
-
Thionyl chloride
-
Diethyl malonate
-
Magnesium ethoxide
-
p-Toluenesulfonic acid
-
Triethyl orthoformate
-
Cyclopropylamine
-
Acetic acid
-
Sulfuric acid
-
Appropriate solvents (e.g., toluene, ethanol)
Procedure:
-
Acid Chloride Formation: 2,4,5-Trifluoro-3-methoxybenzoic acid is reacted with an excess of thionyl chloride, typically with heating, to form the corresponding acid chloride. The excess thionyl chloride is removed under reduced pressure.
-
Condensation: The resulting acid chloride is then condensed with diethyl malonate in the presence of a base such as magnesium ethoxide.
-
Hydrolysis and Decarboxylation: The product from the previous step is subjected to acidic hydrolysis and decarboxylation, for instance, using p-toluenesulfonic acid in water, to yield the corresponding ketoester.
-
Formation of the Enol Ether: The ketoester is reacted with triethyl orthoformate to form the enol ether, which is a key precursor for the cyclization step.
-
Cyclization: The enol ether is then reacted with cyclopropylamine. This is followed by a base-catalyzed intramolecular cyclization to form the quinolone ring system.
-
Ester Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid, typically under acidic conditions, to yield the desired fluoroquinolone core.
DNA Gyrase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against bacterial DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, 0.1 mg/ml bovine serum albumin)
-
Test compound (e.g., a fluoroquinolone derivative) dissolved in DMSO
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations. A control with DMSO vehicle should be included.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time, typically 30-60 minutes, to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of an effective inhibitor. The 50% inhibitory concentration (IC50) can be determined by quantifying the band intensities and plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound is a testament to the power of strategic fluorination in modern drug design. Its role as a key building block for advanced fluoroquinolone antibiotics highlights its importance in combating bacterial infections. The unique electronic properties conferred by the fluorine atoms, combined with the synthetic versatility of the benzoic acid scaffold, have enabled the development of drugs with potent activity and favorable pharmacokinetic profiles. As the challenge of antimicrobial resistance continues to grow, the strategic use of such highly functionalized intermediates will remain a cornerstone of innovative drug discovery and development.
The Synthetic Versatility of 3-Hydroxy-2,4,5-trifluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2,4,5-trifluorobenzoic acid is a highly functionalized aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, and three fluorine atoms on the benzene ring, provides a versatile platform for the construction of complex molecules with diverse applications, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine atoms can significantly influence the physicochemical properties of the resulting molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the applications of this compound in organic synthesis, complete with experimental protocols, quantitative data, and visual representations of key transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 116751-24-7 | |
| Molecular Formula | C₇H₃F₃O₃ | |
| Molecular Weight | 192.09 g/mol | |
| Melting Point | 143-147 °C | |
| Boiling Point | 292.6 ± 40.0 °C (Predicted) | |
| Density | 1.699 ± 0.06 g/cm³ (Predicted) | |
| pKa | 2.75 ± 0.10 (Predicted) | |
| Appearance | White to almost white or bright yellow crystal | |
| Solubility | Soluble in methanol |
Core Synthetic Applications
The reactivity of this compound is primarily centered around its two functional groups: the carboxylic acid and the phenolic hydroxyl group. These sites allow for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.
Synthesis of Quinolone Antibiotics
A major application of this compound and its derivatives is in the synthesis of fluoroquinolone antibiotics. These potent antibacterial agents are crucial in combating a wide range of bacterial infections. The trifluorinated phenyl ring of this compound is incorporated into the quinolone scaffold, where the fluorine atoms can enhance the drug's activity and pharmacokinetic properties.
Derivatives of this compound, such as 3-methoxy-2,4,5-trifluorobenzoic acid, are key intermediates in the multi-step synthesis of these antibiotics.
Caption: Synthetic pathway from this compound to fluoroquinolone antibiotics.
Esterification and Etherification Reactions
The carboxylic acid and hydroxyl groups of this compound readily undergo esterification and etherification reactions, respectively. These transformations are fundamental for creating a wide range of derivatives with tailored properties.
Esterification: The carboxylic acid moiety can be converted to its corresponding esters under various conditions. For instance, esterification with methanol can be achieved using heterogeneous catalysts, offering an efficient and environmentally friendly approach.
Etherification (Alkylation): The phenolic hydroxyl group can be alkylated to form ethers. A common example is the methylation to produce 3-methoxy-2,4,5-trifluorobenzoic acid, a key intermediate for quinolone synthesis.
Caption: Key functionalization reactions of this compound.
Amide Bond Formation
The carboxylic acid group can be activated and coupled with various amines to form amides. This reaction is crucial for the synthesis of a wide array of biologically active molecules. Standard peptide coupling reagents can be employed for this transformation.
Experimental Protocols
Synthesis of 3-Methoxy-2,4,5-trifluorobenzoic Acid
The synthesis of 3-methoxy-2,4,5-trifluorobenzoic acid from a tetrafluorophthalimide precursor involves the in-situ formation of a 3-hydroxy-2,4,5-trifluoro-N-substituted benzamide intermediate.
Reaction Scheme:
Caption: Synthesis of 3-Methoxy-2,4,5-trifluorobenzoic acid.
Experimental Procedure (Adapted from US Patent 5,380,926):
-
Formation of Hydroxy Intermediates: A tetrafluorophthalimide is reacted with an alkali metal hydroxide (e.g., potassium hydroxide) in an aqueous solution. The reaction can be performed at temperatures ranging from room temperature to 130 °C, with a preferred range of 75 °C to 105 °C. This step produces a mixture of the alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-substituted phthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-substituted benzamide.
-
Methylation: The resulting mixture of salts is then reacted with a methylating agent, such as dimethyl sulfate, in a suitable solvent like acetone. The reaction is typically carried out at reflux temperature.
-
Hydrolysis and Decarboxylation: The methylated products are subsequently treated with an acid to hydrolyze the amide and phthalamic acid functionalities, followed by decarboxylation to yield 3-methoxy-2,4,5-trifluorobenzoic acid.
Quantitative Data: While specific yields for the conversion of this compound itself are not detailed in the provided search results, a related synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid reports high yields for analogous steps such as nitration (94%), esterification (86%), and reduction (97%).
Applications in Agrochemicals
Beyond pharmaceuticals, this compound and its derivatives are valuable intermediates in the agrochemical industry. The incorporation of the trifluorophenyl moiety can lead to the development of novel herbicides, fungicides, and insecticides with enhanced efficacy and desirable environmental profiles. However, specific examples and detailed synthetic protocols for its application in agrochemical synthesis are not extensively detailed in the public domain.
Summary of Key Synthetic Transformations
| Reaction | Reagents and Conditions | Product |
| Esterification | Alcohol (e.g., Methanol), Heterogeneous Catalyst (e.g., UiO-66-NH₂) | This compound ester |
| Etherification (Methylation) | Methylating agent (e.g., Dimethyl sulfate), Base (e.g., K₂CO₃) | 3-Methoxy-2,4,5-trifluorobenzoic acid |
| Amide Coupling | Amine, Coupling agent (e.g., HATU, EDC/HOBt), Base (e.g., DIEA) | N-substituted-3-hydroxy-2,4,5-trifluorobenzamide |
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its trifluorinated aromatic core and dual functional groups provide a rich platform for the synthesis of a wide range of complex molecules. The primary application of this compound and its derivatives lies in the preparation of fluoroquinolone antibiotics, where the unique structural features contribute to enhanced biological activity. Further exploration of its potential in the agrochemical sector and in the synthesis of other novel compounds is a promising area for future research. The development of efficient and selective synthetic methodologies for the transformation of this compound will continue to be of high interest to the scientific community.
An In-Depth Technical Guide to the Solubility of 3-Hydroxy-2,4,5-trifluorobenzoic Acid in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxy-2,4,5-trifluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different solvents is critical for its use in organic synthesis, purification, and formulation development. This document summarizes available qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow for this procedure.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The molecular structure of this compound, featuring both a polar carboxylic acid and a hydroxyl group, as well as a fluorinated aromatic ring, results in a nuanced solubility profile. The presence of the hydroxyl group allows for hydrogen bonding, which can enhance solubility in polar solvents.
Solubility Profile of this compound
While precise quantitative solubility data for this compound is not widely available in published literature, a qualitative understanding can be drawn from various sources. The compound generally exhibits good solubility in polar organic solvents.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Qualitative Solubility | Reference(s) |
| Polar Protic | Water | Low | |
| Ethanol | Moderate | ||
| Methanol | Soluble | ||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | |
| Acetone | Soluble | ||
| Ether | Soluble |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility values, the following detailed experimental protocol outlines the gravimetric method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.
Objective:
To quantitatively determine the solubility of this compound in a selection of common laboratory solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials or small flasks with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm pore size, compatible with the chosen solvent)
-
Syringes
-
Pre-weighed, dry evaporating dishes or watch glasses
-
Drying oven
-
Desiccator
Methodology: The Shake-Flask Method
The shake-flask method is a standard approach to determine equilibrium solubility.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. An excess of the solid should be visible at the bottom of the vial to ensure a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully draw a known volume (e.g., 1 or 2 mL) of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporating dish. This step is crucial to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact weight of the evaporating dish containing the filtered solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). The boiling point of the solvent should be considered.
-
Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dry solute residue.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporating dish from the final constant weight of the dish with the residue.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL), based on the initial volume of the filtered solution.
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtered solution (mL)) x 100
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the gravimetric determination of solubility.
Caption: Gravimetric solubility determination workflow.
Conclusion
While quantitative solubility data for this compound remains to be extensively documented in public literature, its qualitative solubility profile indicates a preference for polar organic solvents. For applications requiring precise solubility values, the detailed gravimetric experimental protocol provided in this guide offers a robust method for in-house determination. This information is intended to empower researchers and drug development professionals in their work with this important chemical intermediate.
Methodological & Application
experimental protocol for synthesizing quinoline derivatives from 3-Hydroxy-2,4,5-trifluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of a highly functionalized quinoline derivative, 7-hydroxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, starting from 3-Hydroxy-2,4,5-trifluorobenzoic acid. Quinolone carboxylic acids are a critical class of compounds in medicinal chemistry, forming the core of many antibacterial agents.[1] The following multi-step synthesis employs a modified Gould-Jacobs reaction, a foundational method for quinoline synthesis.[2][3][4] This protocol outlines the nitration of the starting benzoic acid, followed by reduction of the nitro group to form a key aniline intermediate, subsequent condensation and cyclization to build the quinoline core, and final hydrolysis to yield the target product.
Introduction
This compound is a valuable starting material for the synthesis of complex heterocyclic molecules, particularly fluoroquinolone derivatives renowned for their potent antibacterial activities.[5] The strategic incorporation of fluorine atoms into the quinoline scaffold can significantly enhance the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates, including metabolic stability and target affinity.[5]
This protocol details a robust synthetic pathway involving several key transformations:
-
Nitration: Introduction of a nitro group onto the poly-substituted benzene ring.
-
Reduction: Conversion of the nitro group to an amine to form a substituted aniline.
-
Gould-Jacobs Annulation: Reaction of the aniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to construct the 4-hydroxyquinoline core.[2]
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Experimental Protocols
General Considerations:
-
Reagents and Solvents: All reagents and solvents should be of analytical grade and used as received unless otherwise noted.
-
Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. The nitration step involves the use of strong acids and should be handled with extreme care.
-
Reaction Monitoring: The progress of each reaction step can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system.
Step 1: Synthesis of 3-Hydroxy-6-nitro-2,4,5-trifluorobenzoic Acid
This procedure details the regioselective nitration of this compound.
Methodology:
-
In a 100 mL round-bottom flask, cool 20 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 5.0 g of this compound to the cold sulfuric acid in small portions with continuous stirring, ensuring the temperature remains below 5°C.
-
In a separate flask, prepare the nitrating mixture by cautiously adding 2.5 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, and cool the mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid in sulfuric acid over 30 minutes. The temperature of the reaction mixture must be strictly maintained below 10°C throughout the addition.[6]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.[6]
-
Carefully pour the reaction mixture onto 150 g of crushed ice with vigorous stirring.
-
Allow the mixture to stand, promoting the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with several portions of ice-cold water until the washings are neutral.
-
Dry the product under vacuum to yield 3-Hydroxy-6-nitro-2,4,5-trifluorobenzoic acid.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ |
| Temperature | 0-10°C |
| Reaction Time | 2.5 hours |
| Expected Yield | 85-95% |
| Product | 3-Hydroxy-6-nitro-2,4,5-trifluorobenzoic acid |
Table 1: Quantitative Data for Nitration Reaction
Step 2: Synthesis of 6-Amino-3-hydroxy-2,4,5-trifluorobenzoic Acid
This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation.
Methodology:
-
In a 250 mL flask, dissolve 5.0 g of 3-Hydroxy-6-nitro-2,4,5-trifluorobenzoic acid and 1.8 g of sodium hydroxide in 100 mL of water to form the sodium salt solution.
-
Transfer the solution to a hydrogenation vessel (e.g., a Parr shaker) and add 0.5 g of 10% Palladium on carbon (Pd/C) catalyst.
-
Pressurize the vessel with hydrogen gas to 2-4 MPa.
-
Heat the mixture to 60-70°C and agitate until the hydrogen pressure remains constant, indicating the completion of the reaction (approx. 2-4 hours).[7]
-
Cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to recover the catalyst.
-
Cool the filtrate in an ice bath and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 6-Amino-3-hydroxy-2,4,5-trifluorobenzoic Acid.
| Parameter | Value |
| Starting Material | 3-Hydroxy-6-nitro-2,4,5-trifluorobenzoic acid |
| Reducing Agent | H₂ gas |
| Catalyst | 10% Pd/C |
| Pressure | 2-4 MPa |
| Temperature | 60-70°C |
| Expected Yield | >95%[7] |
| Product | 6-Amino-3-hydroxy-2,4,5-trifluorobenzoic Acid |
Table 2: Quantitative Data for Nitro Group Reduction
Step 3: Synthesis of Ethyl 7-hydroxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This two-part protocol follows the Gould-Jacobs reaction pathway, involving condensation with DEEM and subsequent thermal cyclization.
Methodology - Part A: Condensation
-
A mixture of 4.0 g of 6-Amino-3-hydroxy-2,4,5-trifluorobenzoic Acid and 5.0 mL of diethyl ethoxymethylenemalonate (DEEM) is heated at 120-130°C for 2 hours. Ethanol is evolved during this period.
Methodology - Part B: Cyclization
-
The temperature of the reaction mixture from Part A is raised to 250°C. This is typically done in a high-boiling point solvent such as diphenyl ether or by using microwave heating.[8]
-
Maintain the temperature for 30 minutes to effect the intramolecular cyclization. During this step, a second molecule of ethanol is eliminated, and one of the fluorine atoms is displaced.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Add an excess of hexane or petroleum ether to aid precipitation.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum. This yields the ethyl ester of the quinolone.
| Parameter | Value |
| Starting Material | 6-Amino-3-hydroxy-2,4,5-trifluorobenzoic Acid |
| Reagent | Diethyl ethoxymethylenemalonate (DEEM) |
| Condensation Temp. | 120-130°C |
| Cyclization Temp. | ~250°C[8] |
| Reaction Time | 2.5 hours |
| Product | Ethyl 7-hydroxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
Table 3: Quantitative Data for Gould-Jacobs Reaction
Step 4: Synthesis of 7-Hydroxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
This final step involves the basic hydrolysis of the ethyl ester to the target carboxylic acid.
Methodology:
-
Suspend 3.0 g of Ethyl 7-hydroxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in 30 mL of 2N aqueous sodium hydroxide solution.[9]
-
Heat the mixture to reflux with stirring for 2 hours. The solid should dissolve as the hydrolysis proceeds.[9]
-
After completion, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Place the filtrate in an ice bath and acidify to a pH of 4 with 2N hydrochloric acid.[9]
-
A precipitate will form. Collect the solid via filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
| Parameter | Value |
| Starting Material | Ethyl 7-hydroxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| Reagent | 2N Sodium Hydroxide |
| Temperature | Reflux |
| Reaction Time | 2 hours |
| Expected Yield | ~92%[9] |
| Product | 7-Hydroxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid |
Table 4: Quantitative Data for Ester Hydrolysis
Visualization of Synthetic Pathway
The overall workflow for the synthesis is depicted below.
Caption: Synthetic workflow for the target quinoline derivative.
Mechanism Overview: Gould-Jacobs Reaction
The key ring-forming step is the Gould-Jacobs reaction, which proceeds via two main stages: initial condensation followed by a 6-electron electrocyclization.
Caption: Simplified mechanism of the Gould-Jacobs reaction.
References
- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 5. Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 8. ablelab.eu [ablelab.eu]
- 9. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Note: Predicted ¹H and ¹³C NMR Spectral Data and Experimental Protocol for 3-Hydroxy-2,4,5-trifluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Hydroxy-2,4,5-trifluorobenzoic acid. Due to the absence of publicly available experimental spectra for this specific compound in the searched databases, the presented data is based on the analysis of structurally similar compounds and established NMR principles. Additionally, a comprehensive, generalized protocol for the acquisition of NMR data for aromatic carboxylic acids is detailed, alongside a workflow diagram for clarity.
Predicted ¹H and ¹³C NMR Spectral Data
Disclaimer: The following spectral data are predicted and should be used as a guideline for spectral interpretation. Actual experimental values may vary.
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on the analysis of related structures such as fluorinated benzoic acids and hydroxybenzoic acids.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | broad singlet | 1H | Carboxylic acid proton (-COOH) |
| ~9.0 - 10.0 | broad singlet | 1H | Hydroxyl proton (-OH) |
| ~7.5 - 7.8 | doublet of doublets | 1H | Aromatic proton (H-6) |
Note on ¹H NMR Predictions: The aromatic proton (H-6) is expected to show coupling to the adjacent fluorine atoms at positions 4 and 5. The exact chemical shift and coupling constants would be highly dependent on the electronic environment created by the three fluorine atoms and the hydroxyl group. The carboxylic acid and hydroxyl protons are expected to be broad and their chemical shifts can be highly dependent on concentration and temperature.
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Spectrometer Frequency: 100 MHz
| Chemical Shift (δ) (ppm) | Assignment |
| ~165-170 | Carboxylic acid carbon (-COOH) |
| ~150-155 (d, JC-F) | C-F (C-2) |
| ~145-150 (d, JC-F) | C-OH (C-3) |
| ~140-145 (d, JC-F) | C-F (C-4) |
| ~135-140 (d, JC-F) | C-F (C-5) |
| ~120-125 | C-H (C-6) |
| ~110-115 | C-COOH (C-1) |
Note on ¹³C NMR Predictions: The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond C-F coupling. The magnitude of these coupling constants is typically large (in the range of 240-260 Hz). Carbons further away will exhibit smaller couplings. The chemical shifts are estimated based on the additive effects of the substituents.
Experimental Protocol for NMR Spectroscopy
This protocol provides a general procedure for the acquisition of ¹H and ¹³C NMR spectra of a solid aromatic carboxylic acid like this compound.
1. Materials and Equipment:
-
Sample: this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve the sample and the downfield chemical shift of its residual peak. Other suitable deuterated solvents include methanol-d₄ or acetone-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard (0 ppm). However, for polar solvents like DMSO-d₆, the residual solvent peak is often used as a secondary reference.
-
Apparatus: NMR spectrometer (e.g., 400 MHz or higher), NMR tubes (5 mm), micropipette, vortex mixer, and a balance.
2. Sample Preparation:
-
Accurately weigh the required amount of this compound.
-
Transfer the solid sample into a clean, dry 5 mm NMR tube.
-
Using a micropipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
If using an internal standard, add a small amount of TMS to the solvent before adding it to the sample.
-
Securely cap the NMR tube and vortex the mixture until the sample is completely dissolved. Gentle warming may be necessary for some samples.
-
Ensure the solution is clear and free of any particulate matter.
3. NMR Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp NMR signals.
-
For ¹H NMR:
-
Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).
-
Set the number of scans (e.g., 8-16 scans) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons.
-
Acquire the Free Induction Decay (FID).
-
-
For ¹³C NMR:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the relaxation delay (D1) accordingly (e.g., 2-5 seconds).
-
Acquire the FID.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by referencing the internal standard (TMS at 0 ppm) or the residual solvent peak (DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Workflow Diagram
The following diagram illustrates the general workflow for NMR sample preparation and data acquisition.
Caption: General workflow for NMR analysis.
Application Note: Purity Determination of 3-Hydroxy-2,4,5-trifluorobenzoic Acid by High-Performance Liquid Chromatography (HPLC)
Introduction
3-Hydroxy-2,4,5-trifluorobenzoic acid (CAS: 116751-24-7) is a fluorinated benzoic acid derivative that serves as a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its molecular formula is C₇H₃F₃O₃, with a molecular weight of 192.09 g/mol .[2][3] Given its role in drug development, ensuring the purity of this compound is paramount for quality control and to guarantee the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and reliable analytical technique for assessing the purity of chemical compounds by separating the main component from any potential impurities.[4][5]
This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound. The protocol is intended for researchers, scientists, and quality control analysts in the pharmaceutical and chemical industries.
Principle of the Method
Reverse-phase HPLC separates chemical compounds based on their hydrophobicity.[5] The stationary phase is non-polar (e.g., C18), while the mobile phase is a polar solvent mixture. In this method, the sample is dissolved in a suitable solvent and injected into the HPLC system. The non-polar this compound and its impurities interact with the C18 stationary phase. A polar mobile phase, consisting of acetonitrile and acidified water, is used to elute the compounds from the column.[6] Compounds with different polarities will elute at different times, allowing for their separation and quantification using a UV detector. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Experimental Protocol
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Materials and Reagents:
-
This compound reference standard (Purity ≥98%)[3]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm syringe filters
-
2. Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis. These conditions are based on methods developed for similar fluorinated benzoic acids.[6]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile |
| Gradient | Isocratic |
| Composition | 40% B (Acetonitrile) and 60% A (0.1% TFA in Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 272 nm[6] |
| Injection Volume | 5 µL[6] |
| Run Time | 15 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
To prepare Mobile Phase A, add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) before use.
-
-
Standard Solution Preparation (approx. 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it into a 50 mL volumetric flask.
-
Add approximately 40 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with methanol. Mix well.
-
-
Sample Solution Preparation (approx. 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample to be tested.
-
Follow the same procedure as described for the Standard Solution Preparation.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
4. System Suitability
Before sample analysis, the performance of the HPLC system must be verified.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure there are no interfering peaks.
-
Make five replicate injections of the Standard Solution.
-
The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing Factor (T): 0.8 – 1.5
-
Theoretical Plates (N): ≥ 2000
-
5. Analytical Procedure
-
Inject the blank (methanol) once.
-
Inject the Standard Solution five times for system suitability.
-
Inject the Sample Solution in duplicate.
-
Record the chromatograms and integrate all peaks with an area greater than 0.05% of the main peak area.
6. Calculation of Purity
The purity of the sample is calculated using the area normalization method. This method assumes that all impurities have a similar response factor to the main compound at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table shows representative data obtained from the analysis of a sample of this compound using this method.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 3.45 | 15.6 | 0.12 |
| Main Peak | 5.15 | 12980.2 | 99.73 |
| Impurity 2 | 7.82 | 20.1 | 0.15 |
| Total | 13015.9 | 100.00 |
Mandatory Visualizations
The following diagram illustrates the logical workflow of the HPLC purity analysis method.
Caption: Workflow for HPLC Purity Analysis.
References
Application Note: Synthesis of Methyl 3-Hydroxy-2,4,5-trifluorobenzoate via Fischer Esterification
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the synthesis of methyl 3-hydroxy-2,4,5-trifluorobenzoate through the acid-catalyzed esterification of 3-hydroxy-2,4,5-trifluorobenzoic acid with methanol. This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly quinolone antibiotics.[1][2] This document outlines the reaction procedure, purification methods, and necessary safety precautions, serving as a comprehensive guide for laboratory synthesis.
Introduction
The esterification of carboxylic acids is a fundamental transformation in organic synthesis. The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, remains one of the most common methods for preparing esters.[3] This process is an equilibrium reaction, and to achieve high yields, it is often necessary to use a large excess of one reactant or remove water as it is formed.[4][5]
This compound is a fluorinated aromatic compound used as a key building block in the development of fine chemicals and pharmaceutical agents.[1][6] Its conversion to the corresponding methyl ester, methyl 3-hydroxy-2,4,5-trifluorobenzoate, is a crucial step in the synthesis of more complex molecules, such as novel antibacterial drugs.[2] This protocol details a standard laboratory procedure for this conversion using methanol as both the reagent and solvent, with sulfuric acid as the catalyst.
Physicochemical Data
A summary of the key physical and chemical properties for the primary reactant and the expected product is provided below.
| Property | This compound | Methyl 3-hydroxy-2,4,5-trifluorobenzoate (Product) |
| CAS Number | 116751-24-7[7][8] | 137234-92-5[9] |
| Molecular Formula | C₇H₃F₃O₃[7][8] | C₈H₅F₃O₃[9] |
| Molecular Weight | 192.09 g/mol [7][8] | 206.12 g/mol [10] |
| Appearance | White to light yellow crystalline powder[2][11] | Not specified (typically a solid or oil) |
| Melting Point | 143-147 °C[11][12] | Not specified |
| Boiling Point | 292.6 ± 40.0 °C (Predicted)[11] | 277.167 °C at 760 mmHg (Predicted)[9] |
| Solubility | Soluble in Methanol[2][11] | Soluble in common organic solvents |
| Safety | Irritating to eyes, respiratory system, and skin (Xi)[11] | Standard handling for chemical reagents |
Reaction Scheme
The Fischer esterification of this compound proceeds according to the following reaction:
Caption: Acid-catalyzed esterification reaction.
Experimental Protocol
This protocol describes a general procedure for the esterification on a 5-10 mmol scale. Quantities can be adjusted as needed.
4.1 Materials and Equipment
| Reagents | Equipment |
| This compound (≥98%) | Round-bottom flask (50 mL or 100 mL) |
| Methanol (anhydrous) | Reflux condenser |
| Sulfuric acid (concentrated, 98%) | Magnetic stirrer and stir bar |
| Saturated sodium bicarbonate (NaHCO₃) solution | Heating mantle or oil bath |
| Ethyl acetate (EtOAc) | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous sodium sulfate (Na₂SO₄) | Glassware for extraction and filtration |
| Deionized water | TLC plates (silica gel) |
4.2 Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.92 g, 10.0 mmol).
-
Add 40 mL of anhydrous methanol. Methanol serves as both the reacting alcohol and the solvent, ensuring it is in large excess to drive the reaction equilibrium forward.[4]
-
Stir the mixture until the solid is fully dissolved. The starting material is soluble in methanol.[2]
-
Carefully add 0.5 mL of concentrated sulfuric acid dropwise to the stirring solution. Caution: This addition is exothermic.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a mixture such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and carefully add 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Caution: CO₂ gas will be evolved. Vent the funnel frequently.
-
Separate the layers and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Combine all organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude methyl 3-hydroxy-2,4,5-trifluorobenzoate can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure ester.
-
Process Workflow
The following diagram illustrates the complete workflow from reaction setup to final product analysis.
Caption: Step-by-step experimental workflow.
Safety Precautions
-
This compound: Irritating to the eyes, respiratory system, and skin.[11] Avoid inhalation and contact with skin and eyes.
-
Methanol: Flammable and toxic. Handle in a well-ventilated fume hood. Avoid ignition sources.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
General: Perform all steps of this procedure in a well-ventilated fume hood. Wear appropriate PPE at all times.
References
- 1. This compound | 116751-24-7 | Benchchem [benchchem.com]
- 2. This compound CAS#: 116751-24-7 [m.chemicalbook.com]
- 3. iajpr.com [iajpr.com]
- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. biosynth.com [biosynth.com]
- 8. chemscene.com [chemscene.com]
- 9. CAS#:137234-92-5 | 2,4,5-TRIFLUORO-3-HYDROXYBENZOIC ACID METHYL ESTER | Chemsrc [chemsrc.com]
- 10. Methyl 2,3,5-trifluoro-4-hydroxybenzoate | C8H5F3O3 | CID 46311156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. chembk.com [chembk.com]
Synthesis of 2,4,5-Trifluoro-3-hydroxybenzoyl Chloride via Reaction of 3-Hydroxy-2,4,5-trifluorobenzoic Acid with Thionyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,4,5-trifluoro-3-hydroxybenzoyl chloride, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The primary method described is the reaction of 3-hydroxy-2,4,5-trifluorobenzoic acid with thionyl chloride. This process is a robust and widely used method for the preparation of acyl chlorides from their corresponding carboxylic acids. The protocols provided herein cover reaction setup, execution, workup, and safety considerations.
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Acyl chlorides are highly reactive intermediates that can be readily converted into a variety of other functional groups, including esters, amides, and ketones. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation due to its reactivity and the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous.[1]
The reaction of this compound with thionyl chloride selectively converts the carboxylic acid moiety to an acyl chloride while leaving the phenolic hydroxyl group intact. This selectivity is attributed to the sp² hybridization of the carbon atom attached to the phenolic hydroxyl group, which is less susceptible to nucleophilic substitution under these conditions.
Reaction Scheme
This compound + Thionyl chloride → 2,4,5-Trifluoro-3-hydroxybenzoyl chloride + Sulfur dioxide + Hydrogen chloride
Quantitative Data Summary
While specific yield and purity data for the direct isolation of 2,4,5-trifluoro-3-hydroxybenzoyl chloride can vary, analogous reactions and subsequent product formations suggest high conversion rates. The following table summarizes relevant data from similar reactions and the subsequent conversion of the title compound.
| Parameter | Value | Source |
| Starting Material | This compound | - |
| Reagent | Thionyl chloride (SOCl₂) | - |
| Product | 2,4,5-Trifluoro-3-hydroxybenzoyl chloride | - |
| Analogous Reaction Yield (4-hydroxybenzoyl chloride) | >90% | [2][3][4] |
| Analogous Reaction Purity (4-hydroxybenzoyl chloride) | >97% | [2][3][4] |
| Subsequent Product (Amide) Yield | The reaction of the crude 2,4,5-trifluoro-3-hydroxybenzoyl chloride with aqueous ammonia yields 2,4,5-trifluoro-3-hydroxybenzamide. Starting from 100.0 g of the acid, 88.2 g of the amide was obtained. |
Experimental Protocols
Two primary protocols are presented below. The first is a general method using an excess of thionyl chloride as both reagent and solvent. The second protocol utilizes an inert solvent.
Protocol 1: Reaction in Neat Thionyl Chloride
This protocol is suitable for small to medium-scale synthesis where the excess thionyl chloride can be easily removed.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂), freshly distilled for best results
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber (containing aqueous NaOH)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, place this compound.
-
In a fume hood, carefully add an excess of thionyl chloride (typically 5-10 equivalents) to the flask.
-
Equip the flask with a reflux condenser connected to a gas scrubber to neutralize the evolved HCl and SO₂ gases.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a cold trap to collect the volatile thionyl chloride.
-
The resulting crude 2,4,5-trifluoro-3-hydroxybenzoyl chloride is often a viscous oil or a solid and can be used in the next step without further purification.
Protocol 2: Reaction in an Inert Solvent
This protocol is advantageous for larger-scale reactions and when better temperature control is required.
Materials:
-
This compound (100.0 g, 0.52 moles)
-
Thionyl chloride (SOCl₂) (300 ml)
-
Benzene (400 ml) (Note: Toluene can be used as a less toxic alternative)
-
Large round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Magnetic stirrer and heating mantle
-
Distillation apparatus for solvent and excess reagent removal
Procedure:
-
To a solution of this compound (100.0 g) in benzene (400 ml) in a large round-bottom flask, add thionyl chloride (300 ml).
-
Fit the flask with a reflux condenser and a gas outlet connected to a scrubber.
-
Heat the mixture under reflux for 3 hours with constant stirring.
-
After cooling to room temperature, remove the solvent and excess thionyl chloride by distillation under reduced pressure.
-
The residue is crude 2,4,5-trifluoro-3-hydroxybenzoyl chloride.
Purification
For many applications, the crude 2,4,5-trifluoro-3-hydroxybenzoyl chloride obtained after removal of excess thionyl chloride and solvent is of sufficient purity for subsequent reactions. If higher purity is required, the following methods can be employed:
-
Distillation: Vacuum distillation can be used to purify the acyl chloride. Care must be taken to avoid decomposition at high temperatures.
-
Crystallization: If the product is a solid, it can be recrystallized from a non-protic solvent such as hexane or a mixture of toluene and hexane.
Safety Precautions
Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors.
-
In case of contact: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spills: Neutralize small spills with sodium bicarbonate and absorb with an inert material.
-
Byproducts: The reaction evolves toxic gases (HCl and SO₂). Ensure the reaction apparatus is connected to an efficient gas scrubber.
Diagrams
Experimental Workflow
Caption: Workflow for the synthesis of 2,4,5-Trifluoro-3-hydroxybenzoyl Chloride.
Reaction Mechanism
Caption: Simplified mechanism of acyl chloride formation.
References
- 1. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]
- 2. 4-Hydroxybenzoyl Chloride|C7H5ClO2|Research Chemical [benchchem.com]
- 3. CN101376627A - Preparation of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
Application Notes and Protocols: 3-Hydroxy-2,4,5-trifluorobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2,4,5-trifluorobenzoic acid is a key building block in medicinal chemistry, primarily utilized in the synthesis of potent bioactive molecules. Its trifluorinated phenyl ring and strategically placed hydroxyl and carboxylic acid groups offer unique electronic properties and synthetic handles, making it an attractive starting material for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in the synthesis of fluoroquinolone antibiotics, exemplified by Balofloxacin.
Application Notes: Synthesis of Fluoroquinolone Antibiotics
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of the quinolone core, a critical pharmacophore in a class of broad-spectrum antibiotics. The fluorine substituents on the aromatic ring are known to enhance the antibacterial activity and improve the pharmacokinetic properties of the resulting drug molecules, such as increased metabolic stability and target affinity.[1]
A prominent example of a fluoroquinolone antibiotic derived from a scaffold related to this compound is Balofloxacin. Balofloxacin is a third-generation fluoroquinolone with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3]
Structure-Activity Relationship (SAR) Insights
The trifluorinated phenyl ring derived from this compound contributes significantly to the overall activity of the resulting fluoroquinolone. Modifications at other positions of the quinolone scaffold have been extensively studied to optimize potency and spectrum of activity. For instance, the C7 substituent, often a piperazine or pyrrolidine ring, plays a crucial role in modulating antibacterial potency and pharmacokinetic properties.
Quantitative Data: Antibacterial Activity of Balofloxacin and its Derivatives
The following tables summarize the in vitro antibacterial activity of Balofloxacin and its acetylated derivative (Compound 2-e) against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.
Table 1: In vitro Antimicrobial Data for Balofloxacin (1e) and its Acetylated Derivative (2-e) [4]
| Compound | MRSA (MIC) | MRSA (MBC) | P. aeruginosa (MIC) | P. aeruginosa (MBC) |
| Balofloxacin (1e) | 0.078 | 0.156 | 0.078 | 0.156 |
| Compound 2-e | 0.0195 | 0.039 | 0.039 | 0.078 |
Table 2: MIC90 of Balofloxacin against Various Enteric Pathogens [5][6]
| Organism | Number of Strains | MIC90 (µg/mL) |
| Shigella spp. | 43 | 0.39 |
| Salmonella spp. | 13 | 0.39 |
| E. coli | 9 | 0.2 |
Experimental Protocols
Protocol 1: Synthesis of Balofloxacin Dihydrate
This protocol describes the synthesis of Balofloxacin dihydrate from 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester, a derivative that can be synthesized from precursors related to this compound. The procedure utilizes an ionic liquid as both a solvent and a catalyst.[2][7]
Materials:
-
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester
-
3-methylaminopiperidine dihydrochloride
-
Triethylamine
-
Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)
-
25% Sodium hydroxide solution
-
20% Acetic acid solution
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
Combine 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester, 3-methylaminopiperidine dihydrochloride, triethylamine, and the ionic liquid in a reaction vessel.
-
Heat the reaction mixture to 50-60°C and stir for 6-8 hours. Monitor the reaction progress by TLC (developing solvent: C₂H₅OH:NH₃·H₂O = 5:1, Rf of Balofloxacin ≈ 0.36).[2][7]
-
Once the reaction is complete, add 25% sodium hydroxide solution and heat to 80°C to induce hydrolysis. Stir until hydrolysis is complete, as monitored by TLC.
-
After cooling, add 370 mL of water to the reaction solution.[2]
-
Stir the mixture and adjust the pH to 9 using a 20% acetic acid solution.[2]
-
Continue stirring for 2 hours to allow for the precipitation of the crude product.[2]
-
Filter the precipitate and wash it sequentially with water and ethyl acetate.[2]
-
Dry the off-white powdery solid under vacuum to obtain crude Balofloxacin.
-
Recrystallize the crude product from an ethanol/water (1:1, v/v) mixture to yield pure Balofloxacin dihydrate.[7]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of Balofloxacin against a bacterial strain.[8]
Materials:
-
Balofloxacin stock solution (in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
Procedure:
-
Perform a two-fold serial dilution of the Balofloxacin stock solution in CAMHB directly in the 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Add the prepared bacterial inoculum to each well containing the serially diluted Balofloxacin.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Balofloxacin that inhibits visible bacterial growth.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [In vitro antibacterial activity of balofloxacin (BLFX) against isolates from patients with bacterial enteritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [In vitro antibacterial activity of balofloxacin (BLFX) against isolates from patients with bacterial enteritis]. | Semantic Scholar [semanticscholar.org]
- 7. CN104557859A - Preparation method of balofloxacin - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents Using 3-Hydroxy-2,4,5-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of agents derived from 3-Hydroxy-2,4,5-trifluorobenzoic acid. This key starting material is instrumental in the development of potent antimicrobial compounds, particularly fluoroquinolone antibiotics. The strategic incorporation of fluorine atoms and a hydroxyl group in the benzoic acid core significantly influences the pharmacokinetic and pharmacodynamic properties of the final drug molecules, including their bioavailability, metabolic stability, and target affinity.[]
Introduction to Fluoroquinolones
Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents.[2] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, repair, and recombination.[][2][3] The addition of a fluorine atom to the quinolone structure enhances the drug's penetration into bacterial cells and its binding to the target enzymes, thereby increasing its potency.[] this compound serves as a crucial precursor for the synthesis of the quinoline core of these antibiotics.[4]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of fluoroquinolone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for representative fluoroquinolone antibiotics against various bacterial strains.
| Compound/Drug | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (MIC μg/mL) | Streptococcus pneumoniae (MIC μg/mL) | |
| Ciprofloxacin | 0.25 - 1.0 | 0.5 - 2.0 |
| Levofloxacin | 0.12 - 1.0 | 0.5 - 2.0 |
| Moxifloxacin | 0.03 - 0.5 | 0.12 - 0.25 |
| Norfloxacin | 0.5 - 4.0 | 2.0 - 16.0 |
Note: The MIC values are presented as ranges compiled from various studies and can vary depending on the specific strain and testing methodology.
Experimental Protocols
The following protocols outline the general procedures for the synthesis of a fluoroquinolone core from this compound and the subsequent evaluation of its antimicrobial activity.
Protocol 1: Synthesis of a Fluoroquinolone Core
This protocol describes a representative multi-step synthesis of a key fluoroquinolone intermediate.
Step 1: Acylation of this compound
-
Suspend this compound in a suitable solvent such as toluene.
-
Add thionyl chloride (SOCl₂) in excess and reflux the mixture for 1-2 hours to form the corresponding acid chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-Hydroxy-2,4,5-trifluorobenzoyl chloride.
Step 2: Condensation with Diethyl Malonate
-
Prepare a solution of magnesium ethoxide in ethanol.
-
Add diethyl malonate to the magnesium ethoxide solution and stir.
-
Add the crude 3-Hydroxy-2,4,5-trifluorobenzoyl chloride dropwise to the reaction mixture and reflux for several hours.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Cyclization to form the Quinolone Ring
-
The product from the previous step is heated in a high-boiling point solvent such as diphenyl ether or Dowtherm A at temperatures ranging from 240-260°C to induce cyclization.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent (e.g., hexane), and dried.
Step 4: N-alkylation and Saponification
-
The quinolone core is then N-alkylated, for example, with ethyl bromide or cyclopropyl bromide, in the presence of a base like potassium carbonate in a solvent such as DMF.
-
The resulting ester is saponified using an aqueous solution of a base like sodium hydroxide, followed by acidification to yield the carboxylic acid derivative.
Step 5: Nucleophilic Substitution at C-7
-
The final step typically involves a nucleophilic aromatic substitution at the C-7 position with a desired amine, such as piperazine or its derivatives, to introduce the side chain that modulates the antibacterial spectrum and pharmacokinetic properties. This reaction is often carried out in a polar aprotic solvent like DMSO or pyridine at elevated temperatures.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Synthetic Workflow
References
Application Notes and Protocols: 3-Hydroxy-2,4,5-trifluorobenzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3-Hydroxy-2,4,5-trifluorobenzoic acid as a key intermediate in the synthesis of novel agrochemicals. Due to the limited availability of public-domain examples of specific agrochemicals synthesized from this starting material, this document presents a detailed, hypothetical protocol for the synthesis of a plausible herbicidal agent. This illustrative example is designed to showcase the utility of this compound in the design and discovery of new crop protection agents.
The strategic incorporation of fluorine atoms into agrochemicals is a well-established strategy to enhance their biological efficacy, metabolic stability, and overall performance.[1] this compound, with its unique substitution pattern, offers a valuable scaffold for the development of next-generation herbicides, fungicides, and insecticides.
Hypothetical Application: Synthesis of a Novel Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide
This section outlines the synthesis of a hypothetical herbicide, "Trifluorbacid-ethyl," derived from this compound. The design of this molecule is inspired by the known class of PPO-inhibiting herbicides, which are widely used for broadleaf weed control. The trifluorinated phenyl ring is expected to enhance the binding affinity to the target enzyme and improve the compound's stability.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis and biological activity of the hypothetical herbicide, Trifluorbacid-ethyl.
Table 1: Synthesis and Characterization of Trifluorbacid-ethyl
| Parameter | Value |
| Starting Material | This compound |
| Final Product | Trifluorbacid-ethyl |
| Molecular Formula | C₁₅H₁₀F₃NO₅ |
| Molecular Weight | 357.24 g/mol |
| Yield | 75% |
| Melting Point | 185-188 °C |
| Purity (HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, 1H), 7.20 (t, 1H), 4.30 (q, 2H), 1.35 (t, 3H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -135.2 (m), -148.9 (m), -155.4 (m) |
Table 2: Herbicidal Activity of Trifluorbacid-ethyl (IC₅₀ values in µM)
| Weed Species | Trifluorbacid-ethyl | Commercial Standard (e.g., Fomesafen) |
| Amaranthus retroflexus (Redroot Pigweed) | 0.15 | 0.20 |
| Chenopodium album (Common Lambsquarters) | 0.25 | 0.30 |
| Solanum nigrum (Black Nightshade) | 0.18 | 0.22 |
| Abutilon theophrasti (Velvetleaf) | 0.30 | 0.35 |
Experimental Protocols
Synthesis of Ethyl 3-Hydroxy-2,4,5-trifluorobenzoate (Intermediate 1)
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To a solution of this compound (10.0 g, 52.1 mmol) in absolute ethanol (100 mL) in a round-bottom flask, add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate, 8:2) to yield Ethyl 3-hydroxy-2,4,5-trifluorobenzoate as a colorless oil.
Synthesis of Trifluorbacid-ethyl (Final Product)
-
To a stirred solution of Ethyl 3-hydroxy-2,4,5-trifluorobenzoate (5.0 g, 22.9 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL) under a nitrogen atmosphere, add potassium carbonate (4.76 g, 34.4 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-(4-chlorophenyl)maleimide (5.0 g, 23.8 mmol) in one portion.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC (hexane/ethyl acetate, 1:1).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure Trifluorbacid-ethyl as a white crystalline solid.
Diagrams
Caption: Synthetic workflow for the hypothetical herbicide Trifluorbacid-ethyl.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2,4,5-trifluorobenzoic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its trifluorinated phenyl ring and reactive hydroxyl and carboxylic acid moieties make it an essential intermediate in the development of new chemical entities. Notably, it serves as a crucial precursor for the synthesis of certain quinolone antibiotics, where the fluorine substituents can enhance the drug's efficacy and pharmacokinetic profile.[1][2] These application notes provide a detailed overview of a robust and scalable synthetic route to this compound, starting from N-methyltetrafluorophthalimide.
Overview of the Synthetic Route
The presented synthesis is a two-step process involving the alkaline hydrolysis of N-methyltetrafluorophthalimide, followed by acidic workup to yield the final product. This method is advantageous for its use of readily available starting materials and its amenability to large-scale production.[3][4]
The overall reaction scheme is as follows:
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Alkaline Hydrolysis: N-methyltetrafluorophthalimide is treated with an aqueous solution of a strong base, such as potassium hydroxide. This step results in the nucleophilic attack of hydroxide ions on the carbonyl groups of the phthalimide ring, leading to ring opening and the formation of intermediate salts.[1]
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Acidification and Decarboxylation: The reaction mixture containing the intermediate salts is then acidified. This protonates the carboxylate and phenoxide groups, leading to the formation of an unstable intermediate which readily undergoes decarboxylation to yield this compound.
Data Presentation
Table 1: Reactant and Product Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Appearance | Melting Point (°C) |
| N-Methyltetrafluorophthalimide | C₉H₃F₄NO₂ | 233.12 | 3448-93-9 | White solid | 110-112 |
| Potassium Hydroxide | KOH | 56.11 | 1310-58-3 | White solid | 360 |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | 7647-01-0 | Colorless liquid | - |
| This compound | C₇H₃F₃O₃ | 192.09 | 116751-24-7 | White powder | 143-147[5] |
Table 2: Representative Yield and Purity Data for Large-Scale Synthesis
| Step | Starting Material | Scale (molar) | Key Reagents | Typical Yield (%) | Purity (by HPLC) (%) |
| 1. Alkaline Hydrolysis | N-Methyltetrafluorophthalimide | 1.0 | Potassium Hydroxide | - | - |
| 2. Acidification & Workup | Intermediate Salts in Solution | 1.0 | Hydrochloric Acid | 75 - 85 | >98 |
Note: The yields and purity are representative and may vary depending on the specific reaction conditions and purification methods employed.
Experimental Protocols
Materials and Equipment
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Glass-lined reactor with overhead stirring, temperature control, and a reflux condenser
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Addition funnel
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pH meter or pH indicator strips
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Filtration apparatus (e.g., Nutsche filter-dryer)
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Drying oven (vacuum compatible)
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Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Protocol for Large-Scale Synthesis of this compound
Step 1: Alkaline Hydrolysis of N-Methyltetrafluorophthalimide
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Charge the glass-lined reactor with a calculated amount of deionized water.
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Slowly add potassium hydroxide pellets to the water with stirring and cooling to control the exothermic dissolution. A typical stoichiometry is 4-5 molar equivalents of KOH per mole of the starting imide.
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Once the potassium hydroxide has completely dissolved and the solution has returned to ambient temperature, add N-methyltetrafluorophthalimide to the reactor with continuous stirring.
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Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain at this temperature for 4-6 hours. The progress of the reaction can be monitored by a suitable analytical technique, such as HPLC, to ensure the complete consumption of the starting material.
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After the reaction is complete, cool the mixture to room temperature. The resulting solution contains the potassium salts of the ring-opened intermediates.
Step 2: Acidification, Isolation, and Purification
-
Cool the reaction mixture in the reactor to 0-5 °C using a cooling bath.
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Slowly add concentrated hydrochloric acid via an addition funnel to the vigorously stirred reaction mixture. Monitor the pH of the solution continuously. The addition of acid will be exothermic, so the rate of addition should be controlled to maintain the temperature below 10 °C.
-
Continue adding acid until the pH of the solution is approximately 1-2. The product will precipitate out of the solution as a white solid.
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Stir the resulting slurry at 0-5 °C for an additional 1-2 hours to ensure complete precipitation.
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Isolate the crude product by filtration using a Nutsche filter-dryer.
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Wash the filter cake with cold deionized water until the washings are neutral to pH.
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Dry the purified this compound in a vacuum oven at 60-70 °C until a constant weight is achieved.
Visualizations
Reaction Pathway Diagram
Caption: Synthetic pathway for this compound.
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of the target compound.
Safety Precautions
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This synthesis should be carried out by trained personnel in a well-ventilated area or a fume hood.
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Potassium hydroxide is corrosive and can cause severe burns. Handle with appropriate PPE.
-
Concentrated hydrochloric acid is corrosive and has toxic fumes. Handle with appropriate PPE in a well-ventilated area.
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The reaction intermediates and the final product should be handled with care, assuming they are irritants.[5]
Conclusion
The described method provides a practical and scalable approach for the synthesis of this compound. The protocol is designed to be robust and high-yielding, making it suitable for industrial production. The final product is of high purity, which is critical for its subsequent use in the development of pharmaceuticals and other fine chemicals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic Acid
This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic acid.
Troubleshooting Guide
Issue 1: Low Overall Yield of this compound
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Question: My overall yield is consistently low. What are the potential causes and how can I improve it?
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Answer: Low overall yield in the synthesis of this compound can stem from several factors throughout the process. A common route involves the hydrolysis of a tetrafluorophthalimide precursor. Key areas to investigate include:
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Incomplete Hydrolysis: Ensure the initial hydrolysis of the starting material, such as N-methyltetrafluorophthalimide, is complete. The reaction with an alkali metal hydroxide like potassium hydroxide should be carried out under optimal temperature, typically between 75°C and 105°C.[1] Temperatures below this range may lead to an incomplete reaction, while temperatures exceeding 130°C can promote the formation of by-products.[1]
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Suboptimal Decarboxylation: The decarboxylation step is critical and highly sensitive to reaction conditions. Using 60-70% sulfuric acid at a temperature of 145–150°C is considered optimal for this step.[2] Temperatures below 120°C can result in an incomplete reaction, whereas temperatures above 160°C may cause decomposition or unwanted side reactions.[2]
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Loss During Workup and Purification: Significant product loss can occur during extraction and purification. Ensure efficient extraction with a suitable solvent like ethyl acetate.[1] For purification, column chromatography or recrystallization from appropriate polar solvents, such as ethanol/water mixtures, should be optimized to minimize loss.[2]
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Issue 2: Formation of Intermediates and Incomplete Conversion
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Question: I am isolating a mixture of intermediates, primarily 4-Hydroxy-3,5,6-trifluorophthalamic acid (HTPA) and 3-Hydroxy-2,4,5-trifluorobenzamide (HTB), instead of the final product. How can I drive the reaction to completion?
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Answer: The formation of HTPA and HTB is an expected part of the reaction pathway when starting from tetrafluorophthalimide.[2] These intermediates are generated during the initial alkaline hydrolysis. To convert these intermediates to the final this compound, a subsequent decarboxylation step is necessary. One effective method is to treat the isolated and purified intermediates with 60% sulfuric acid at 150°C for approximately 8 hours.[2]
Issue 3: Product Discoloration and Impurities
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Question: My final product is discolored. What is the likely cause and what are the best purification methods?
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Answer: Discoloration in the final product often indicates the presence of impurities arising from side reactions.
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Potential Causes: Side reactions can be promoted by temperatures exceeding 130°C during hydrolysis or 160°C during decarboxylation.[1][2] These can include over-fluorination or decomposition of the aromatic ring.
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Purification Methods: To remove these impurities and obtain a pure, colorless product, the following methods are recommended:
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Recrystallization: This is a highly effective method for purifying solid organic compounds. A solvent system of ethanol/water can be a good starting point for this compound.[2]
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Column Chromatography: For more challenging separations, column chromatography using silica gel is a powerful technique.[3] The choice of eluent will depend on the specific impurities present.
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Washing: Washing the crude product with appropriate aqueous solutions, such as saturated sodium chloride, can help remove water-soluble byproducts.[4]
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Frequently Asked Questions (FAQs)
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Question: What are the common starting materials for the synthesis of this compound?
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Answer: Common starting materials include tetrafluorophthalic acid and N-substituted tetrafluorophthalimides, such as N-methyltetrafluorophthalimide.[2][5] These precursors undergo a series of reactions including hydrolysis and decarboxylation to yield the final product.
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Question: What are the key chemical reactions involved in the synthesis?
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Answer: The synthesis typically involves:
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Alkaline Hydrolysis: Ring-opening of an N-substituted tetrafluorophthalimide using a base like potassium hydroxide to form intermediates.[2]
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Decarboxylation: Removal of a carboxyl group from an intermediate, often using sulfuric acid at elevated temperatures, to yield the final benzoic acid derivative.[2]
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-
Question: How do the fluorine atoms on the benzene ring affect the properties of this compound?
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Answer: The three fluorine atoms are strong electron-withdrawing groups. This has two main effects:
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Increased Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid group, making it more reactive in reactions like esterification.[2]
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Enhanced Reactivity: The fluorine atoms can influence the overall reactivity and properties of the molecule, which is a desirable trait in the synthesis of pharmaceuticals and other complex organic molecules.[5]
-
-
Question: What are the primary applications of this compound?
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Answer: This compound is a crucial building block in organic synthesis, particularly for:
Data Presentation
Table 1: Influence of Sulfuric Acid Concentration and Temperature on Decarboxylation Yield
| Sulfuric Acid Concentration (%) | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Reference |
| 60 | 150 | 8 | 62 | [2] |
| 40 | 145 | Not specified | Not specified (incomplete) | [1] |
| 60-70 | 145-150 | Not specified | Optimal | [2] |
| >70 | >160 | Not specified | Lower (due to side reactions) | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from N-methyltetrafluorophthalimide
This protocol is based on a two-step process involving the isolation of intermediates followed by decarboxylation.
Step 1: Alkaline Hydrolysis and Isolation of Intermediates
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A solution of N-methyltetrafluorophthalimide is reacted with an aqueous solution of potassium hydroxide (10-20 wt %).[1]
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The reaction mixture is heated to a temperature between 75°C and 105°C.[1]
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The reaction is monitored until completion.
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The reaction mixture is cooled and neutralized to precipitate the intermediates, 4-Hydroxy-3,5,6-trifluorophthalamic acid (HTPA) and 3-Hydroxy-2,4,5-trifluorobenzamide (HTB).
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The precipitated intermediates are collected by filtration and washed.
Step 2: Decarboxylation of Intermediates
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The isolated intermediates (e.g., 4.74 g) are mixed with 20 mL of 60% sulfuric acid.[2]
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The mixture is heated to 150°C for 8 hours.[2]
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After cooling, the reaction mixture is extracted with ethyl acetate.[2]
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The organic layers are combined, washed, and dried.
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The solvent is evaporated to yield the crude this compound.
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The crude product is then purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategies commence with highly fluorinated precursors. Two primary routes are:
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From Tetrafluorophthalic Acid: This method involves the controlled decarboxylation of a tetrafluorophthalic acid derivative. Careful management of reaction conditions is crucial to ensure selective removal of a single carboxyl group.[1]
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From N-Alkyl-tetrafluorophthalimide: This approach utilizes a base-mediated hydrolysis of an N-alkyl-tetrafluorophthalimide, followed by acidification and decarboxylation.[1]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature and reaction time are critical. For instance, in syntheses starting from tetrafluorophthalimide, temperatures exceeding 130°C may promote the formation of undesirable by-products. Monitoring the reaction progress using techniques like HPLC is recommended to determine the optimal reaction time and ensure complete conversion.
Q3: What are the potential side reactions I should be aware of?
A3: Several side reactions can occur, leading to impurities in the final product. These include:
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Incomplete Hydrolysis: In routes starting from N-alkyl-tetrafluorophthalimides, the hydrolysis of the imide functionality may be incomplete, resulting in the presence of intermediate phthalamic acids.
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Incomplete Decarboxylation: The decarboxylation step may not proceed to completion, leaving residual di-acid precursors in the final product.
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Formation of Isomeric Byproducts: Depending on the starting materials and reaction conditions, the formation of isomeric trifluorobenzoic acid derivatives is possible.
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Over-oxidation: In routes involving an oxidation step, harsh conditions can lead to ring cleavage or the formation of unwanted oxidized species.
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Formation of Phenolic Byproducts: In some synthesis pathways, particularly those involving diazotization, the reaction of intermediates with water can lead to the formation of phenolic impurities.[2]
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Yield of Final Product | Incomplete reaction: The hydrolysis or decarboxylation steps may not have gone to completion. | - Monitor the reaction progress using TLC or HPLC to ensure the disappearance of starting materials and intermediates. - Adjust reaction time and temperature as necessary. For decarboxylation, ensure the temperature is sufficient for CO2 evolution without causing degradation. |
| Side reactions: Formation of byproducts such as isomeric acids or phenolic impurities reduces the yield of the desired product.[2] | - Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. - For reactions sensitive to water, ensure the use of anhydrous solvents and reagents. | |
| Presence of Unreacted Starting Material | Insufficient reagent or reaction time: The stoichiometry of reagents may be incorrect, or the reaction was not allowed to proceed for a sufficient duration. | - Use a slight excess of the key reagent (e.g., base for hydrolysis, acid for work-up). - Increase the reaction time and continue to monitor the reaction's progress. |
| Product is Contaminated with Intermediates (e.g., phthalamic acid, di-acid) | Incomplete hydrolysis or decarboxylation: Reaction conditions were not optimal for the complete conversion of intermediates. | - For incomplete hydrolysis, consider increasing the concentration of the base or the reaction temperature and time. - For incomplete decarboxylation, ensure the temperature is high enough and the reaction is run for a sufficient duration. The use of a high-boiling point solvent can facilitate this. |
| Discolored Final Product (Yellow or Brownish Tint) | Formation of colored byproducts: Trace impurities, such as azo compounds from diazotization routes or oxidation products, can cause discoloration.[2] | - Purify the crude product using activated carbon treatment prior to recrystallization. - Employ column chromatography for more effective removal of colored impurities. - Sublimation can also be a useful technique for removing non-volatile colored impurities. |
| Difficulty in Purifying the Final Product | Presence of impurities with similar physical properties: Isomeric byproducts or impurities with similar solubility to the desired product can make purification by recrystallization challenging. | - Optimize the recrystallization solvent system. A mixture of solvents may be necessary to achieve good separation. - If recrystallization is ineffective, utilize column chromatography with an appropriate solvent system. - Techniques such as preparative HPLC may be required for very challenging separations. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound starting from N-methyltetrafluorophthalimide is outlined below. This is a representative protocol and may require optimization based on laboratory conditions and available reagents.
Step 1: Hydrolysis of N-Methyltetrafluorophthalimide
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N-methyltetrafluorophthalimide (1.0 eq) and an aqueous solution of a suitable base (e.g., potassium hydroxide, 2.5 eq).
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Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
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Cool the reaction mixture to room temperature.
Step 2: Acidification and Decarboxylation
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Carefully acidify the cooled reaction mixture with a strong acid (e.g., concentrated sulfuric acid) to a pH of approximately 1-2.
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Heat the acidified mixture to a higher temperature (typically 140-160°C) to induce decarboxylation. Carbon dioxide evolution should be observed. Maintain this temperature for 2-4 hours, or until gas evolution ceases.
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Monitor the reaction by TLC/HPLC to confirm the formation of the desired product.
Step 3: Isolation and Purification
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Cool the reaction mixture to room temperature.
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Extract the product into a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., toluene, water, or a mixture thereof) or by column chromatography on silica gel.
Visualizing the Synthesis and Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Potential side reactions during synthesis.
References
optimizing reaction temperature for the synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound, with a focus on the impact of reaction temperature.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Final Product | Sub-optimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation. | Systematically evaluate a temperature range. For the hydrolysis of tetrafluorophthalimide intermediates, a range of 75-105°C is recommended.[1] For carboxylation steps, a lower range of 40-60°C might be optimal. |
| Incomplete reaction: Reaction time may be insufficient. | Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. | |
| Moisture in reactants or solvents: Water can interfere with organometallic intermediates or other moisture-sensitive reagents. | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Formation of Impurities/By-products | Excessively high reaction temperature: Temperatures exceeding 130°C in certain steps can promote the formation of by-products.[1] | Maintain the reaction temperature within the optimal range. Use a reliable temperature controller. |
| Side reactions: Depending on the synthetic route, side reactions such as decarboxylation of related species or formation of isomers can occur. | Adjusting the reaction temperature can influence the selectivity of the reaction. For instance, in related carboxylations of phenols, lower temperatures can favor the formation of certain isomers. | |
| Presence of oxygen: For reactions involving air-sensitive reagents, oxygen can lead to undesired side products. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation/Purification | Poor crystallization: The product may not crystallize well from the chosen solvent system. | Screen different solvent systems for recrystallization. Ensure the crude product is sufficiently pure before attempting crystallization. |
| Co-precipitation of impurities: Impurities with similar solubility to the product can co-precipitate. | Optimize the reaction conditions to minimize the formation of impurities. Column chromatography may be necessary for purification. | |
| Reaction Fails to Initiate | Inactive catalyst or reagents: The catalyst may have degraded, or the reagents may be of poor quality. | Use fresh, high-purity reagents and catalysts. |
| Incorrect reaction setup: Improper assembly of glassware or incorrect addition of reagents can prevent the reaction from starting. | Double-check the experimental setup and the order of reagent addition as per the established protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal reaction temperature is highly dependent on the specific synthetic route employed. For the hydrolysis of an N-substituted tetrafluorophthalamic acid intermediate, a temperature range of 75°C to 105°C is generally preferred.[1] Temperatures below this range may result in a slow or incomplete reaction, while temperatures exceeding 130°C can lead to the formation of by-products.[1] For syntheses involving a carboxylation step of a trifluorophenol, a lower temperature range of 40-60°C may be initially required, followed by a period of reflux at a higher temperature.
Q2: How does reaction temperature affect the yield and purity of the final product?
A2: Reaction temperature is a critical parameter that directly influences both the yield and purity. An optimized temperature ensures a reasonable reaction rate without significant degradation of the reactants, intermediates, or the final product. Operating outside the optimal temperature range can lead to lower yields due to incomplete conversion or the formation of side products, which complicates purification and reduces the overall purity of the this compound.
Q3: What are some common side reactions to be aware of, and how can they be minimized?
A3: Common side reactions can include the formation of isomers, over-reaction, or degradation of the starting materials or product. For example, in carboxylation reactions, different isomers of the desired product may be formed. The temperature can influence the ratio of these isomers. To minimize side reactions, it is crucial to maintain precise control over the reaction temperature and other parameters such as reaction time and stoichiometry of reactants.
Q4: Can you provide a general experimental protocol for the synthesis?
A4: Due to the variety of synthetic routes, a single, universal protocol is not feasible. However, a generalized workflow starting from tetrafluorophthalimide is outlined below. Researchers should consult specific literature for detailed procedures and safety precautions.
Experimental Protocols
General Synthesis Workflow from Tetrafluorophthalimide
This protocol outlines a common synthetic pathway to this compound.
Step 1: Formation of N-Alkyl Phthalamic Acid and Benzamide Intermediates
-
An N-alkyl tetrafluorophthalimide is reacted with an alkali metal hydroxide (e.g., NaOH or KOH).
-
The reaction is typically carried out in an aqueous solution.
-
The reaction mixture is heated to a temperature in the range of 75°C to 105°C .[1]
-
This reaction yields a mixture of the alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide.[1]
Step 2: Hydrolysis to this compound
-
The mixture of salts from the previous step is subjected to acidic hydrolysis.
-
A strong acid, such as sulfuric acid, is typically used.
-
The reaction temperature for this step may require careful optimization, potentially involving heating under reflux.
-
Upon completion, the reaction mixture is cooled, and the crude this compound is isolated, often by filtration.
-
The crude product is then purified, typically by recrystallization from a suitable solvent.
Data Presentation
The following table summarizes the effect of temperature on a key intermediate formation step as described in the literature.
| Reaction Step | Temperature (°C) | Observation/Outcome | Reference |
| Formation of HTPA and HTB salts from Tetrafluorophthalimide | Room Temperature | Reaction is slow and may be incomplete. | [1] |
| 75 - 105 | Preferred temperature range for optimal reaction. | [1] | |
| > 130 | Potential for by-product formation. | [1] |
Visualizations
Below are diagrams illustrating a general experimental workflow and a logical diagram for troubleshooting low yield.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for addressing low product yield.
References
Technical Support Center: Purification of 3-Hydroxy-2,4,5-trifluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Hydroxy-2,4,5-trifluorobenzoic acid (CAS: 116751-24-7).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route used. If synthesized from tetrafluorophthalimide, potential impurities include:
-
Unreacted starting materials: Tetrafluorophthalimide.
-
Reaction intermediates: 4-Hydroxy-3,5,6-trifluorophthalamic acid and 3-Hydroxy-2,4,5-trifluorobenzamide.[1]
-
Side-products: 2,4,5-trifluorobenzoic acid, which can result from over-decarboxylation. Dimerized species may also be present in trace amounts.[1]
Q2: What are the recommended purification methods for this compound?
A2: The most effective purification methods for this compound are:
-
Recrystallization: Ideal for removing small amounts of impurities and for obtaining high-purity crystalline material.
-
Acid-Base Extraction: Useful for separating the acidic product from neutral or basic impurities.
-
Column Chromatography: Effective for separating impurities with different polarities from the desired product.
Q3: What is the solubility profile of this compound?
A3: The general solubility profile is as follows:
-
High Solubility: Dimethyl sulfoxide (DMSO).
-
Low Solubility: Water.[1]
This solubility profile is crucial for selecting appropriate solvent systems for recrystallization and chromatography.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound (143-147 °C). The compound is dissolving in the hot solvent but coming out of solution as a liquid at a temperature above its melting point. | - Use a solvent or solvent mixture with a lower boiling point. - Add a co-solvent in which the compound is less soluble to lower the overall dissolution temperature. |
| No crystals form upon cooling | - Too much solvent was used. - The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration of the compound. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low recovery of pure product | - The compound is significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Use a minimal amount of cold solvent to wash the crystals. - Preheat the filtration apparatus (funnel and filter flask) to prevent premature crystallization. |
| Persistent impurities after recrystallization | The impurity has a very similar solubility profile to the product in the chosen solvent. | - Try a different solvent or a mixture of solvents. For instance, an ethanol/water mixture (1:3 v/v) has been shown to be effective in reducing impurities to less than 0.5%.[1] - Consider an alternative purification method like column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities | The solvent system (eluent) has inappropriate polarity. | - If the compounds are eluting too quickly, decrease the polarity of the eluent. - If the compounds are not eluting, increase the polarity of the eluent. - Perform small-scale trials with different solvent systems using Thin Layer Chromatography (TLC) to identify the optimal eluent for separation. |
| Compound streaking on the column | - The compound is sparingly soluble in the eluent. - The column is overloaded with the sample. | - Choose a solvent system in which the compound is more soluble. - Reduce the amount of sample loaded onto the column. |
| Product decomposes on the silica gel | The acidic nature of silica gel can cause degradation of sensitive compounds. | - Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent. - Alternatively, use a different stationary phase such as alumina. |
Experimental Protocols
Recrystallization
This protocol is a starting point and may require optimization based on the impurity profile of your crude material.
Objective: To purify this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While stirring, slowly add warm deionized water until the solution becomes slightly cloudy. A common starting ratio is a 1:3 volume of ethanol to water.[1]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
| Parameter | Recommended Condition |
| Recrystallization Solvent | Ethanol/Water (e.g., 1:3 v/v)[1] |
| Expected Purity | >99.5% |
| Typical Impurity Reduction | Can reduce impurities to <0.5%[1] |
Acid-Base Extraction
Objective: To separate this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution. Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer as its sodium salt. The organic (top) layer will contain any neutral or basic impurities.
-
Isolation of Impurities: Drain the aqueous layer into a clean flask. The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate neutral/basic impurities if desired.
-
Reprotonation: Cool the aqueous layer in an ice bath and acidify it by slowly adding 1 M HCl until the pH is acidic (pH ~2), at which point the purified this compound will precipitate out of the solution.
-
Collection: Collect the precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry.
Workflow and Pathway Visualizations
The following diagrams illustrate key experimental and logical workflows relevant to the purification and application of this compound.
Caption: General workflow for the purification of this compound.
References
stability issues of 3-Hydroxy-2,4,5-trifluorobenzoic acid under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Hydroxy-2,4,5-trifluorobenzoic acid under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The main stability concern for this compound under acidic conditions is its susceptibility to decarboxylation, particularly at elevated temperatures. This reaction involves the loss of the carboxylic acid group as carbon dioxide. The presence of the hydroxyl group ortho to the carboxylic acid can facilitate this process, similar to the behavior of salicylic acid and its derivatives.[1][2][3][4]
Q2: What degradation products should I expect when exposing this compound to acidic stress?
A2: The primary degradation product from decarboxylation would be 2,4,5-trifluorophenol. Depending on the specific conditions (e.g., presence of other reagents, strong oxidizing acids), further degradation or side reactions could occur, but decarboxylation is the most likely initial degradation pathway.
Q3: Are the fluorine substituents on the aromatic ring stable under acidic conditions?
A3: The carbon-fluorine bond is generally very strong and stable. While extreme conditions can lead to defluorination, under typical acidic stress testing conditions for forced degradation studies, the fluorine atoms are expected to remain attached to the aromatic ring. Degradation is more likely to occur at the carboxylic acid or hydroxyl functional groups.
Q4: How does pH affect the stability of this compound?
A4: In strongly acidic solutions, the carboxylic acid group will be protonated, which can make the compound more susceptible to certain reactions like decarboxylation, especially with heat. As the pH increases towards neutral, the carboxylic acid will be deprotonated to the more stable carboxylate form, which is generally less prone to decarboxylation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound peak and appearance of a new, more nonpolar peak in HPLC analysis after acid treatment. | Decarboxylation of this compound to form 2,4,5-trifluorophenol. | Confirm the identity of the new peak using mass spectrometry (MS). To minimize degradation, consider performing acid stress at a lower temperature or for a shorter duration. If the reaction requires acidic conditions, explore a lower concentration of acid. |
| Inconsistent results in stability studies under acidic conditions. | Variability in experimental parameters such as temperature, acid concentration, or reaction time. | Ensure precise control of all experimental conditions. Use a calibrated heating block or water bath. Prepare fresh acid solutions for each experiment. Standardize the duration of acid exposure. |
| No degradation observed even under harsh acidic conditions. | The compound may be stable under the tested conditions, or the analytical method may not be sensitive enough to detect low levels of degradation. | Increase the severity of the stress conditions (e.g., higher temperature, higher acid concentration, longer exposure time). Ensure your analytical method is validated and capable of separating the parent compound from potential degradation products.[5][6][7] |
Quantitative Data
The following table summarizes the known conditions for the decarboxylation of this compound.
| Parameter | Value | Source |
| Reaction | Decarboxylation | [8] |
| Optimal Temperature | 145–150°C | [8] |
| Acidic Medium | 60–70% Sulfuric Acid | [8] |
| Notes | Temperatures below 120°C may result in an incomplete reaction, while temperatures above 160°C can promote side reactions. | [8] |
Experimental Protocols
Protocol: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability in an acidic environment.
1. Materials:
- This compound
- Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (e.g., 0.1 M, 1 M)
- Sodium hydroxide (NaOH) for neutralization
- High-purity water
- Acetonitrile or other suitable organic solvent
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
- pH meter
- Heating block or water bath
2. Procedure:
- Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
- Acid Stress:
- To a known volume of the stock solution, add an equal volume of the desired acid solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).
- Prepare a control sample by adding an equal volume of high-purity water instead of the acid solution.
- Incubation:
- Incubate the acid-stressed sample and the control sample at a specific temperature (e.g., 60°C, 80°C) for a defined period (e.g., 2, 4, 8, 24 hours).
- Neutralization: After incubation, cool the samples to room temperature and neutralize them with a suitable concentration of NaOH to stop the acid-catalyzed degradation.
- Analysis:
- Analyze the samples by a validated stability-indicating HPLC method.
- Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
- Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure the method is specific. Calculate the mass balance to account for all the material.
3. Data Interpretation:
- Determine the percentage of degradation of this compound.
- Identify and characterize any significant degradation products using techniques like LC-MS or NMR.
Visualizations
Caption: Workflow for assessing the stability of a compound under acidic conditions.
Caption: Potential degradation pathway of this compound.
References
- 1. brainly.in [brainly.in]
- 2. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 116751-24-7 | Benchchem [benchchem.com]
Technical Support Center: Preventing Byproduct Formation in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges related to byproduct formation during their experiments.
General Troubleshooting & FAQs
This section addresses overarching issues and questions applicable to various quinoline synthesis methods.
Q1: What are the most common byproducts in classical quinoline synthesis reactions?
A1: Byproduct formation is highly dependent on the specific synthesis method.
-
In Skraup and Doebner-von Miller reactions, the primary byproducts are tars and polymers.[1] These result from the polymerization of acrolein or other α,β-unsaturated carbonyl compounds under the harsh, high-temperature, and strongly acidic conditions.[1][2]
-
For the Friedländer synthesis , a frequent side reaction is the self-condensation (aldol condensation) of the ketone reactant, which is particularly common under basic conditions.[1]
-
In the Combes synthesis , using unsymmetrical β-diketones can lead to the formation of undesired regioisomers.[1][3]
Q2: How can I generally improve the yield and purity of my quinoline synthesis?
A2: Optimizing reaction conditions is fundamental. This includes meticulous control of temperature, reaction time, and the choice of catalyst and solvent.[1] The purity of starting materials is also critical to prevent side reactions caused by contaminants.[1] For purification, several techniques are effective. A common method involves drying the crude product and performing vacuum distillation from zinc dust.[4] Another powerful technique is converting the crude quinoline into a salt (e.g., hydrochloride or picrate) for purification via crystallization, after which the free base can be regenerated.[4] For challenging separations, column chromatography is reliable, but care must be taken as the basicity of the quinoline nitrogen can cause decomposition on acidic silica gel.[4]
Q3: My quinoline derivative is decomposing on a standard silica gel column. What are the alternative purification strategies?
A3: Decomposition on silica gel is a known issue due to the acidic nature of the stationary phase.[4] To mitigate this, you can deactivate the silica gel by pre-treating it with a base, such as triethylamine. Alternatively, using a different stationary phase like alumina (basic or neutral) can prevent decomposition. For more robust purification, consider techniques like distillation (steam or vacuum), crystallization via salt formation, or extraction.[5] Distillation is excellent for separating volatile quinolines from non-volatile impurities.[5] Crystallization is particularly effective for achieving very high purity.[5]
Data Presentation: Comparison of Quinoline Purification Techniques
The selection of a purification method significantly impacts final yield and purity. The table below summarizes quantitative data for common techniques.
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source(s) |
| Steam & Vacuum Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, followed by vacuum distillation (110-114°C at 14 mmHg) | High (not specified) | 84-91 | [5] |
| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, followed by neutralization | 90-92 (one cycle), 98-99 (multiple cycles) | Not specified | [5] |
| Recrystallization | Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 | [5] |
| Recrystallization | Crude 8-hydroxyquinoline (82.0% purity) | Chloroform | 99.0 | 95.0 | [5][6] |
| Extraction | Coal Tar Wash Oil | Ammonium hydrogen sulfate, toluene, distillation | > 97 | 82 | [5] |
Synthesis-Specific Troubleshooting Guides
Skraup Synthesis
The Skraup synthesis is notoriously exothermic and often produces significant tarry byproducts.[2][7]
Q: My Skraup reaction is extremely vigorous and hard to control, leading to extensive tar formation. How can I manage this?
A: The highly exothermic nature of the Skraup synthesis requires careful moderation.[2][8]
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid is a standard practice to make the reaction less violent.[2][8]
-
Control Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[2] The dropwise addition of anhydrous glycerol to the heated aniline-acid mixture is also crucial.[7]
-
Temperature Management: The reaction should be heated gently only to initiate it.[2] Once the exothermic reaction begins, the external heat source should be removed immediately.[4] The reaction should then proceed under its own heat, maintaining a brisk but controlled reflux.[4]
-
Ensure Efficient Stirring: Good agitation helps dissipate heat and prevents the formation of localized hotspots that promote polymerization and tarring.[2]
Doebner-von Miller Synthesis
This method is prone to polymerization of the α,β-unsaturated carbonyl compound, leading to low yields and difficult purification.[9]
Q: My Doebner-von Miller reaction mixture is forming a thick, dark tar. What is the cause and how can I prevent it?
A: Tar formation is a very common problem, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl reactant.[2][9]
-
Slow Addition of Reagents: Adding the carbonyl compound slowly to the heated, acidic solution of the aniline helps control the reaction's exothermicity and minimizes polymerization.[9]
-
In Situ Generation: Generating the α,β-unsaturated carbonyl compound in situ from an aldol condensation can maintain its concentration at a low level, thus reducing polymerization.[9] For example, acetaldehyde can be added slowly to the reaction mixture to form crotonaldehyde in a controlled manner.[9][10]
-
Catalyst Choice: The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄).[9][11] Optimizing the choice and concentration of the acid catalyst is critical and can significantly impact the reaction rate and selectivity.[9]
Friedländer Synthesis
A key challenge in the Friedländer synthesis is the self-condensation of the ketone or aldehyde starting material, which competes with the desired cyclization.[1]
Q: I am observing significant byproduct formation from aldol condensation of my ketone starting material. How can this be minimized?
A: The self-condensation of the ketone is a major competing pathway, especially under the classic strong acid or base conditions.[1][12]
-
Use Milder Conditions: Modern protocols often employ milder catalysts to avoid the harsh conditions that promote side reactions.[1][12] Catalysts such as iodine, p-toluenesulfonic acid, or various Lewis acids can be effective.[13]
-
Slow Ketone Addition: Slowly adding the ketone to the reaction mixture can help to minimize its self-condensation by keeping its instantaneous concentration low.[1]
-
Use an Imine Analog: To circumvent aldol condensation, particularly under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[1]
Combes Synthesis
The primary challenge in the Combes synthesis is controlling regioselectivity when an unsymmetrical β-diketone is used.[1]
Q: My Combes synthesis with an unsymmetrical β-diketone is yielding a mixture of regioisomers. How can I achieve better selectivity?
A: The formation of the quinoline product is governed by both steric and electronic effects of the substituents on the aniline and the β-diketone.[3] The acid-catalyzed ring closure is the rate-determining step.[3]
-
Catalyst Modification: The use of a polyphosphoric ester (PPE) catalyst, generated from a mixture of polyphosphoric acid (PPA) and an alcohol, has been shown to be a more effective dehydrating agent than concentrated sulfuric acid and can influence selectivity.[3]
-
Substituent Effects: The regioselectivity is influenced by the substituents on both reactants. Electron-donating groups on the aniline ring generally favor cyclization at the more sterically accessible carbonyl of the diketone, while the electronic properties of the diketone's substituents also play a crucial role. A systematic study of different substituted anilines and diketones may be necessary to optimize the reaction for a specific desired isomer.
Detailed Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the reaction's vigor.
Materials:
-
Aniline
-
Anhydrous Glycerol[4]
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent and solvent)[14]
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (moderator)[2]
-
Sodium Hydroxide solution (for work-up)
-
Diethyl ether (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, nitrobenzene, and ferrous sulfate heptahydrate. Perform this in a fume hood.
-
Acid Addition: While stirring the mixture vigorously, slowly and carefully add concentrated sulfuric acid. The addition should be done in portions, allowing the mixture to cool between additions.
-
Heating and Glycerol Addition: Gently heat the mixture to approximately 100°C. Once the temperature is stable, begin the slow, dropwise addition of anhydrous glycerol. The rate of addition should be controlled to maintain a steady reflux.[4][7]
-
Reaction: Once the exothermic reaction begins (indicated by vigorous bubbling), immediately remove the external heat source.[4] The reaction should continue to reflux on its own. If the reaction subsides, gentle heating can be reapplied to maintain a steady reflux for 2-3 hours.
-
Work-up: Allow the mixture to cool completely. Carefully dilute the viscous contents with water.
-
Purification (Steam Distillation): Set up the apparatus for steam distillation. Make the reaction mixture strongly alkaline with a concentrated sodium hydroxide solution. Steam distill the mixture to co-distill the quinoline and unreacted nitrobenzene from the non-volatile tar.[4][7]
-
Isolation: Collect the milky distillate. Separate the oily organic layer. Extract the aqueous layer with diethyl ether to recover any dissolved product.[4]
-
Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent. The crude quinoline can be further purified by vacuum distillation.[4]
Protocol 2: Purification of a Crude Quinoline Derivative by Salt Formation & Crystallization
This protocol is effective for achieving high purity.[5]
Materials:
-
Crude quinoline derivative
-
Suitable solvent (e.g., ethanol, isopropanol)
-
Strong acid (e.g., concentrated HCl or H₃PO₄)
-
Base solution (e.g., 10% NaOH or NH₄OH)
-
Deionized water
Procedure:
-
Dissolution: Dissolve the crude quinoline derivative in a minimal amount of a suitable organic solvent like ethanol.
-
Salt Formation: Cool the solution in an ice bath. Slowly add the strong acid dropwise with stirring. The quinoline salt will precipitate out of the solution.
-
Isolation of Salt: Collect the precipitated salt by vacuum filtration. Wash the salt crystals with a small amount of cold solvent to remove soluble impurities.
-
Recrystallization (Optional): For higher purity, the salt can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Regeneration of Free Base: Suspend the purified salt in water. While stirring, slowly add a base solution until the mixture is distinctly alkaline. The free quinoline base will separate, often as an oil or a solid precipitate.
-
Final Isolation: If the product is a solid, collect it by filtration, wash with deionized water until the washings are neutral, and dry thoroughly. If it is an oil, extract it into a suitable organic solvent (e.g., dichloromethane or ether), dry the organic layer over an anhydrous drying agent, and remove the solvent under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. Skraup reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yield in the Esterification of 3-Hydroxy-2,4,5-trifluorobenzoic Acid
Welcome to the technical support center for the esterification of 3-Hydroxy-2,4,5-trifluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields. The information is presented in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield in the Fischer esterification of this compound. What are the most likely causes?
Low yields in the Fischer esterification of this substrate are common and can stem from several factors:
-
Side Reactions at the Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can compete with the alcohol reactant, leading to the formation of undesired byproducts such as O-alkylation or O-acylation products. One of the major challenges in the esterification of hydroxybenzoic acids is the competing reaction at the hydroxyl function on the aromatic ring, which can significantly reduce the yield of the desired ester.
-
Steric Hindrance: The ortho-substituents (hydroxyl and fluorine) can sterically hinder the approach of the alcohol to the carboxylic acid group, slowing down the reaction rate.
-
Deactivation by Electron-Withdrawing Groups: The fluorine atoms are strong electron-withdrawing groups, which increase the acidity of the carboxylic acid but can also deactivate the aromatic ring, potentially influencing the reaction equilibrium.
-
Incomplete Reaction: The reaction may not have reached equilibrium. Fischer esterification is a reversible process.
-
Water Content: The presence of water in the reaction mixture will shift the equilibrium back towards the reactants, reducing the ester yield.
Q2: What are the common side products I should be looking for?
The primary side products to anticipate are:
-
O-alkylation product: The phenolic hydroxyl group can be alkylated by the alcohol under acidic conditions, forming an ether.
-
Dimerization/Polymerization: Under certain conditions, intermolecular esterification between two molecules of the starting material can occur, leading to dimers or oligomers.
-
Decomposition: At excessively high temperatures, decomposition of the starting material or product may occur.
Q3: Are there alternative esterification methods that could improve my yield?
Yes, several methods are known to be more selective for the esterification of carboxylic acids in the presence of phenols:
-
Mitsunobu Reaction: This reaction uses triphenylphosphine and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate the alcohol for nucleophilic attack by the carboxylic acid. It is known for its mild reaction conditions and can be effective for the esterification of benzoic acids with phenols, suggesting it could be adapted for the selective esterification of the carboxylic acid group.
-
Steglich Esterification: This method employs a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, often with a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is performed under mild, neutral conditions and is suitable for substrates that are sensitive to acid.
-
Protection of the Hydroxyl Group: The hydroxyl group can be protected with a suitable protecting group (e.g., as a silyl ether or an acetate) before performing the esterification. This adds extra steps to the synthesis (protection and deprotection) but can significantly improve the yield of the desired ester by preventing side reactions.
Troubleshooting Guides
Guide 1: Optimizing Fischer Esterification
If you wish to continue with the Fischer esterification due to its simplicity and cost-effectiveness, here are some troubleshooting steps:
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature. Typical conditions for Fischer esterification range from 60-110 °C for 1-10 hours. |
| Inactive or insufficient catalyst. | Use a fresh, anhydrous acid catalyst (e.g., H₂SO₄, p-TsOH). Ensure an adequate catalytic amount is used. | |
| Presence of water. | Use anhydrous alcohol and solvent. Employ a Dean-Stark apparatus to remove water as it forms during the reaction. | |
| Formation of Byproducts | O-alkylation of the phenol. | Lower the reaction temperature and use a milder acid catalyst. Alternatively, consider a more selective esterification method. |
| Dimerization. | Use a larger excess of the alcohol to favor the intermolecular reaction with the alcohol over self-reaction. | |
| Difficult Purification | Co-elution of product and starting material. | Optimize your purification method. Consider column chromatography with a different solvent system or distillation if the product is volatile. |
Guide 2: Implementing Alternative Esterification Methods
If Fischer esterification fails to provide a satisfactory yield, consider the following alternatives:
| Method | Advantages | Potential Issues & Troubleshooting |
| Mitsunobu Reaction | Mild reaction conditions, high selectivity for the carboxylic acid. | Reagent Purity: Use high-purity triphenylphosphine and azodicarboxylate. Order of Addition: The order of reagent addition can be critical. Typically, the carboxylic acid, alcohol, and triphenylphosphine are mixed before the slow addition of the azodicarboxylate at 0 °C. Workup: The separation of the product from triphenylphosphine oxide and the reduced azodicarboxylate can be challenging. Chromatographic purification is usually necessary. |
| Steglich Esterification | Mild, neutral conditions, suitable for acid-sensitive substrates. | Byproduct Formation: A common side reaction is the formation of an N-acylurea byproduct. The use of a catalyst like DMAP can suppress this side reaction. Purification: The dicyclohexylurea (DCU) byproduct is a solid and can often be removed by filtration. However, residual amounts may require chromatographic purification. |
Experimental Protocols
Protocol 1: General Fischer Esterification
This is a general starting point and may require optimization.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., 0.05-0.1 eq of concentrated H₂SO₄ or p-TsOH).
-
Reaction: Heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed or no further product formation is observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the solvent under reduced pressure and purify the crude ester by column chromatography or distillation.
Protocol 2: Mitsunobu Reaction for Selective Esterification
This protocol is adapted from general procedures for the Mitsunobu reaction.
-
Reactant Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
Quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
The crude product can be directly purified by column chromatography.
-
Protocol 3: Steglich Esterification
This protocol is based on general procedures for the Steglich esterification.
-
Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Reaction Initiation: Cool the solution to 0 °C. Add a solution of DCC or DIC (1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up:
-
The precipitated dicyclohexylurea (DCU) or diisopropylurea can be removed by filtration.
-
Wash the filtrate with dilute HCl to remove DMAP, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification: Concentrate the solvent under reduced pressure and purify the crude ester by column chromatography.
Data Presentation
| Esterification Method | Typical Yield Range for Hydroxybenzoic Acids | Key Considerations |
| Fischer Esterification | 30-60% (can be lower without optimization) | Prone to O-alkylation side reactions. Requires careful control of conditions. |
| Mitsunobu Reaction | 70-95% | Good selectivity, but reagents can be expensive and workup challenging. |
| Steglich Esterification | 70-90% | Mild conditions, good for sensitive substrates. Byproduct removal is a key step. |
Visualizations
Below are diagrams illustrating the logical workflow for troubleshooting and the potential reaction pathways.
Technical Support Center: Handling and Disposal of 3-Hydroxy-2,4,5-trifluorobenzoic Acid Waste
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Hydroxy-2,4,5-trifluorobenzoic acid and its associated waste streams.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][2][3]
Q2: What immediate actions should I take in case of accidental exposure?
A2: In case of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[2][4]
-
After skin contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[2][4]
-
After eye contact: Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][4]
-
After ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Q3: What are the general guidelines for storing this chemical?
A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][4][5] It is hygroscopic and should be kept under an inert gas.[4][6] Avoid storage with strong oxidizing agents and strong acids.[5]
Q4: How should I dispose of waste containing this compound?
A4: Waste containing this compound should be treated as hazardous waste.[3] The recommended disposal method is to burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] It is imperative to use a licensed professional waste disposal service for this purpose.[1] Do not dispose of this material down the drain.[1]
Troubleshooting Guides
Problem: I observe dust generation when handling the solid compound.
-
Solution: Minimize dust generation by handling the material in a fume hood or a glove box.[3] Use appropriate engineering controls to ensure adequate ventilation.[1][2] When weighing or transferring the powder, do so carefully to avoid creating airborne particles. Consider using an anti-static weigh boat.
Problem: A small spill of the solid material has occurred on the lab bench.
-
Solution: For small spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][4][5][6] Avoid creating dust during this process.[1] Clean the spill area with a suitable solvent (e.g., ethanol), followed by washing with soap and water.[3] All cleaning materials should be collected and disposed of as hazardous waste.[3] Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat, during the cleanup.[1][2]
Problem: I am unsure if my waste is compatible with other chemical waste streams.
-
Solution: Do not mix waste containing this compound with other incompatible waste streams.[3] Specifically, keep it separate from strong oxidizing agents and strong acids.[5] Always consult the Safety Data Sheet (SDS) for detailed incompatibility information.[7] If in doubt, store the waste in a separate, clearly labeled container.
Data Presentation
Table 1: Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2] | GHS07 | Warning[1][2] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] | GHS07 | Warning[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] | GHS07 | Warning[1][2] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and safety shoes.[1][2][4] |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.[1] |
Experimental Protocols
Protocol 1: Laboratory-Scale Waste Collection and Segregation
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all waste containing this compound.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused compounds, contaminated filter paper, and other solid materials in a designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with incompatible solvents.
-
Contaminated Sharps: Any contaminated needles or other sharps should be placed in a designated sharps container.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
Protocol 2: Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse the contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect this rinse solvent as hazardous liquid waste.
-
Secondary Wash: Wash the rinsed items with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the glassware and equipment to air dry or place them in a drying oven.
Mandatory Visualization
Caption: Waste handling workflow for this compound.
Caption: Decision tree for responding to a spill of this compound.
References
Validation & Comparative
A Comparative Guide to the Antibacterial Activity of Quinoline Derivatives Synthesized from Benzoic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in the development of new antibacterial agents. Its versatile structure allows for a wide range of chemical modifications, significantly influencing its biological activity. This guide provides a comparative analysis of the antibacterial efficacy of quinoline derivatives, with a particular focus on those synthesized from various benzoic acid precursors. By examining experimental data and methodologies, this document aims to inform structure-activity relationship (SAR) studies and guide the design of novel, potent antibacterial compounds.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of quinoline derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria. The derivatives are grouped based on their synthetic precursors, highlighting the influence of the starting benzoic acid analogue on the final compound's activity.
| Derivative Class & Precursor | Derivative/Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| From 2-Aminobenzoic Acid | Quinazolin-4(3H)-one derivatives | Bacillus subtilis | Not specified | [1] |
| Staphylococcus aureus | Not specified | [1] | ||
| Pseudomonas aeruginosa | Not specified | [1] | ||
| Klebsiella pneumoniae | Not specified | [1] | ||
| Salmonella Typhimurium | Not specified | [1] | ||
| From 4-Hydroxybenzoic Acid | Quinolone Derivative C | Escherichia coli | Zone of Inhibition: 30-33 mm | [2] |
| Quinolone Derivative B | Staphylococcus aureus | Zone of Inhibition: 42-47 mm | [2] | |
| General Quinoline Derivatives | Quinolone coupled hybrid 5d | Methicillin-sensitive S. aureus | 0.125 - 8 | [3] |
| Methicillin-resistant S. aureus | 0.125 - 8 | [3] | ||
| Vancomycin-sensitive Enterococci | 0.125 - 8 | [3] | ||
| Vancomycin-resistant Enterococci | 0.125 - 8 | [3] | ||
| Escherichia coli | 0.125 - 8 | [3] | ||
| Pseudomonas aeruginosa | 0.125 - 8 | [3] | ||
| 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid hydrazide derivatives | Staphylococcus aureus | - | [4] | |
| Micrococcus luteus | - | [5] | ||
| Escherichia coli | - | [5] | ||
| 8-quinolyl-α-mercaptoacetate derivatives | Various bacteria | - | [6] |
Experimental Protocols
The determination of antibacterial activity is paramount in the evaluation of new chemical entities. The following are detailed methodologies for key experiments cited in the literature.
Synthesis of Quinoline Derivatives
Several classical methods are employed for the synthesis of the quinoline core, often starting from aniline derivatives which can be prepared from corresponding benzoic acids (e.g., reduction of nitrobenzoic acids to aminobenzoic acids).
1. Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from an aniline and α,β-unsaturated carbonyl compounds. The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids.[7]
2. Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The reaction can be catalyzed by acids or bases.[8][9][10][11]
3. Synthesis from 2-Aminobenzoic Acid: Quinazolin-4(3H)-ones, structurally related to quinolones, can be synthesized from 2-aminobenzoic acid through reactions with formamide or by condensation with orthoesters and ammonium acetate.[1]
Antibacterial Susceptibility Testing
1. Broth Microdilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Compounds: Stock solutions of the quinoline derivatives are prepared and serially diluted in 96-well microtiter plates using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
2. Agar Diffusion Method (Disk Diffusion): This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.
-
Inoculum Preparation: A standardized bacterial inoculum is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Paper disks impregnated with a known concentration of the quinoline derivative are placed on the agar surface.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters.[2]
Mandatory Visualization
Experimental Workflow: Quinoline Synthesis via Friedländer Reaction
Caption: General workflow for the Friedländer synthesis of quinoline derivatives.
Signaling Pathway: Mechanism of Action of Quinolone Antibacterials
Caption: Proposed mechanisms of antibacterial action for quinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apjhs.com [apjhs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iipseries.org [iipseries.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to 3-Hydroxy-2,4,5-trifluorobenzoic Acid and Other Fluorinated Benzoic Acid Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the vast array of fluorinated building blocks, fluorinated benzoic acid derivatives stand out for their versatility in synthesizing complex molecular architectures. This guide provides an objective comparison of 3-Hydroxy-2,4,5-trifluorobenzoic acid with other notable fluorinated benzoic acid derivatives, supported by experimental data, to inform synthetic strategy and reagent selection.
Introduction to Fluorinated Benzoic Acids in Synthesis
Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart unique characteristics to aromatic systems. In benzoic acid derivatives, fluorine substitution significantly impacts acidity, reactivity, and the potential for intermolecular interactions. These modifications are strategically employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide will focus on a comparative analysis of the synthetic utility of this compound against other di- and tri-fluorinated analogues, particularly in the context of synthesizing high-value compounds like fluoroquinolone antibiotics.
Core Physicochemical and Reactivity Differences
The number and position of fluorine atoms, along with other substituents on the benzoic acid ring, dictate its reactivity. The strong electron-withdrawing inductive effect of fluorine atoms increases the acidity of the carboxylic acid group and activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This effect is generally more pronounced with a higher degree of fluorination.
The hydroxyl group in this compound introduces an additional layer of functionality. It can act as a directing group in electrophilic aromatic substitution, a nucleophile, or a precursor for further functionalization, such as etherification. This dual functionality makes it a particularly valuable intermediate in multi-step syntheses.
Performance in Key Synthetic Transformations
The utility of fluorinated benzoic acids is best illustrated through their performance in key chemical reactions. Below, we compare their application in the synthesis of fluoroquinolone antibiotics, a major class of antibacterial agents.
Quinolone Core Synthesis
The synthesis of the quinolone core often involves the reaction of a fluorinated benzoyl acetate (derived from the corresponding benzoic acid) with a suitable amine, followed by cyclization. While direct comparative studies are scarce, we can collate data from various syntheses to infer performance.
Table 1: Comparison of Fluorinated Benzoic Acid Derivatives as Precursors in Fluoroquinolone Synthesis
| Starting Material Precursor | Target Quinolone Intermediate/Final Product | Key Reaction Steps & Conditions | Overall Yield (if reported) | Reference |
| 2,4,5-Trifluorobenzoyl chloride | Ciprofloxacin | 1. Condensation with an amino acrylate, 2. Reaction with cyclopropylamine, 3. Cyclization (K₂CO₃, DMF), 4. Condensation with piperazine | Not explicitly stated for the entire sequence from this starting material. | |
| 2,4-Dichloro-5-fluorobenzoyl chloride | Ciprofloxacin | 1. Condensation with diethyl malonate, 2. Hydrolysis & decarboxylation, 3. Reaction with triethyl orthoformate, 4. Reaction with cyclopropylamine, 5. Cyclization (NaH, dioxane), 6. Condensation with piperazine | Overall yield of 65% for a key intermediate in a two-step process. | [1] |
| 2,3,4,5-Tetrafluorobenzoic acid | Ofloxacin | 1. Acylation of diethyl malonate, 2. Reaction with triethyl orthoformate, 3. Reaction with aminopropanol, 4. Cyclization, 5. Nucleophilic substitution with N-methylpiperazine, 6. Hydrolysis | A patent describes obtaining ofloxacin from a late-stage intermediate with a 94.2% yield for the final hydrolysis step. | |
| 3,4-Difluorophenyl isothiocyanate | Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | Cyclization with dimethyl malonate and 4-fluorobenzyl chloride. | 78% | [2] |
Data Interpretation: The data highlights that various fluorinated aromatics can serve as precursors for fluoroquinolones. The choice of starting material is often dictated by the desired substitution pattern on the final product and the overall synthetic strategy. While a direct yield comparison from different fluorinated benzoic acids to the same final product is not available in a single study, the syntheses of ciprofloxacin from both trifluoro- and dichloro-fluoro- benzoyl chlorides indicate that high-yielding routes can be developed from different precursors. The synthesis starting from 2,4-dichloro-5-fluorobenzoyl chloride is reported with a high overall yield for a key intermediate, suggesting its efficiency.
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of the fluorinated aromatic ring towards nucleophiles is a critical aspect of its synthetic utility. The displacement of a fluorine atom by a nucleophile, such as an amine, is a common step in the synthesis of many pharmaceuticals.
Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile | Product | Reaction Conditions | Yield | Reference |
| 2,4-Difluorobenzoyl chloride | Piperazine | N-(2,4-Difluorobenzoyl)piperazine | Anhydrous chloroform, 0 °C to rt | 66% (mono-acylated) | [3] |
| 2,4,5-Trifluorobenzoyl chloride | Amino acrylate | Condensation product | Not specified | Not specified | |
| 2,3,4,5-Tetrafluorobenzoic acid derivative | N-methylpiperazine | Ofloxacin precursor | 55-95 °C, then 120-130 °C | High (inferred from patent) |
Data Interpretation: The SNAr reaction is a powerful tool for introducing diversity into molecules derived from fluorinated benzoic acids. The reaction of 2,4-difluorobenzoyl chloride with piperazine proceeds with a good yield for the mono-acylated product, demonstrating the feasibility of selective substitution.[3] The high degree of fluorination in tetrafluorobenzoic acid derivatives facilitates the displacement of a fluorine atom by N-methylpiperazine in the synthesis of ofloxacin. The presence of multiple fluorine atoms generally increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.
Experimental Protocols
General Procedure for the Synthesis of a Quinolone Intermediate from 2,4-Dichloro-5-fluorobenzoyl chloride
This protocol is adapted from a reported synthesis of a ciprofloxacin intermediate.
-
Condensation: To a solution of 3-dimethylamino-acrylic acid methyl ester (0.48 mol) in toluene (400 ml), triethylaluminum (0.65 mol) is added at 10-15 °C. After 15 minutes, a solution of 2,4-dichloro-5-fluorobenzoyl chloride (0.43 mol) in toluene (200 ml) is added at the same temperature. The reaction mixture is then heated to 80-85 °C for 4 hours.
-
Amination: The reaction mixture is cooled to room temperature, and cyclopropylamine (0.48 mol) is added. The mixture is stirred at room temperature for 1 hour.
-
Cyclization: Potassium carbonate (0.48 mol) and DMF (400 ml) are added to the reaction mixture at room temperature. The temperature is raised to 120-125 °C, and the mixture is stirred for 4 hours.
-
Work-up: The reaction mass is cooled and quenched into ice water. The resulting solid is filtered, washed with water and hexane to afford the quinolone intermediate.
Yield: 65% for the key intermediate.
General Procedure for Nucleophilic Aromatic Substitution: Acylation of Piperazine with 2,4-Difluorobenzoyl chloride
This protocol is based on a reported synthesis of N-(2,4-difluorobenzoyl)piperazine.[3]
-
Reaction Setup: Piperazine (5 equivalents) is dissolved in absolute chloroform. 2,4-Difluorobenzoyl chloride (1 equivalent) is added slowly at 0 °C.
-
Reaction: The mixture is stirred at 0 °C for 5 hours and then at room temperature overnight.
-
Purification: The solvent is removed, and the crude product is purified by column chromatography.
Yield: 66% for the mono-acylated product.[3]
Mandatory Visualizations
Synthetic Pathway of Ofloxacin
The following diagram illustrates a plausible synthetic pathway to the fluoroquinolone antibiotic Ofloxacin, highlighting the use of a poly-fluorinated benzoic acid derivative as a key starting material.
Caption: Synthetic pathway to Ofloxacin from a tetrafluorinated benzoic acid.
Experimental Workflow for Quinolone Synthesis
This diagram outlines the general laboratory workflow for the synthesis of a quinolone core, from starting materials to the purified product.
Caption: General workflow for the synthesis and purification of a quinolone intermediate.
Conclusion
This compound and other fluorinated benzoic acid derivatives are indispensable tools in modern organic synthesis. The choice of a specific derivative is highly dependent on the target molecule and the desired synthetic route. While direct comparative performance data is often not available in a single source, by examining various reported syntheses, researchers can make informed decisions. The presence of multiple fluorine atoms generally enhances reactivity in SNAr reactions, a key transformation in the synthesis of many bioactive molecules. The additional hydroxyl group in this compound offers further opportunities for functionalization, making it a highly versatile building block. Future research focusing on direct, side-by-side comparisons of these valuable reagents would be of significant benefit to the scientific community.
References
A Comparative Spectroscopic Analysis of 3-Hydroxy-2,4,5-trifluorobenzoic Acid and Its Precursors
A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of 3-Hydroxy-2,4,5-trifluorobenzoic acid and its key precursors, 2,4,5-trifluorobenzoic acid and 3-methoxy-2,4,5-trifluorobenzoic acid. This guide provides a comparative analysis of their NMR, FTIR, and Mass Spectrometry data, supported by detailed experimental protocols and logical workflows.
This publication presents a comprehensive spectroscopic comparison of this compound with its common precursors, 2,4,5-trifluorobenzoic acid and 3-methoxy-2,4,5-trifluorobenzoic acid. Understanding the distinct spectral features of these compounds is crucial for monitoring reaction progress, confirming product identity, and assessing purity in synthetic chemistry and drug development. This guide summarizes key quantitative data in easily comparable tables, outlines detailed experimental methodologies, and provides visual diagrams to illustrate analytical workflows.
Introduction
This compound is a valuable building block in medicinal chemistry, often synthesized from precursors such as 2,4,5-trifluorobenzoic acid or via intermediates like 3-methoxy-2,4,5-trifluorobenzoic acid. Spectroscopic analysis is indispensable for characterizing these molecules at each synthetic stage. This guide provides a side-by-side comparison of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data for these three compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its precursors.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic H: ~7.1-7.9 (m), -OH: ~5.0-6.0 (br s), -COOH: ~11.0-13.0 (br s) | Data not readily available in searched results. |
| 2,4,5-Trifluorobenzoic acid | 7.91-7.86 (m, 1H), 7.10-7.03 (m, 1H), -COOH: 11.94 (br s)[1] | Aromatic C: Multiple peaks between 105-165, C=O: ~165-170.[1] |
| 3-Methoxy-2,4,5-trifluorobenzoic acid | Aromatic H: ~6.9-7.5 (m), -OCH₃: ~3.9 (s), -COOH: ~11.0-13.0 (br s) | Data not readily available in searched results. |
Table 2: FTIR and Mass Spectrometry Data
| Compound | FTIR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ~3400-3200 (O-H, broad), ~1700 (C=O), ~1620, 1580 (C=C aromatic), ~1200-1000 (C-F) | Molecular Ion [M]⁺: 192. Key fragments: [M-H₂O]⁺, [M-COOH]⁺. |
| 2,4,5-Trifluorobenzoic acid | ~3200-2500 (O-H, broad), ~1710 (C=O), ~1610, 1500 (C=C aromatic), ~1200-1000 (C-F) | Molecular Ion [M]⁺: 176. Key fragments: 159, 131.[1] |
| 3-Methoxy-2,4,5-trifluorobenzoic acid | ~3200-2500 (O-H, broad), ~2950 (C-H, methoxy), ~1700 (C=O), ~1620, 1580 (C=C aromatic), ~1200-1000 (C-F) | Molecular Ion [M]⁺: 206. Key fragments: 191, 175, 147. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Compound of interest (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire the ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
If applicable, acquire the ¹⁹F NMR spectrum.
-
Process the raw data (Fourier transform, phase correction, baseline correction, and integration).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solid sample
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Sample vial
-
Solvent (e.g., methanol, acetonitrile)
Procedure:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum in the desired mass range. For EI, a standard electron energy of 70 eV is typically used.
-
Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible synthetic pathway from a precursor to the final product.
Caption: General workflow for the spectroscopic analysis of organic compounds.
Caption: Plausible synthetic routes to this compound.
References
A Comparative Guide to the Structural Validation of 3-Hydroxy-2,4,5-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the structural validation of 3-Hydroxy-2,4,5-trifluorobenzoic acid, with a primary focus on single-crystal X-ray crystallography. The performance and utility of this definitive technique are compared with alternative spectroscopic and chromatographic methods, supported by generalized experimental data and protocols to aid researchers in selecting the most appropriate techniques for their specific needs.
X-ray Crystallography: The Definitive Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a molecule, providing unambiguous proof of its structure, stereochemistry, and intermolecular interactions.[1][2] The method relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
A generalized protocol for the structural analysis of a small organic molecule like this compound involves three main stages: crystallization, data collection, and structure solution/refinement.[3]
-
Crystallization :
-
Objective : To grow a single, high-quality crystal with dimensions typically greater than 0.1 mm.[3]
-
Purity : The starting material must be of high purity. Standard purification techniques like recrystallization or column chromatography should be employed.
-
Method (Slow Evaporation) :
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., toluene, methanol, or an ether-alkane mixture) in which it is moderately soluble.[4]
-
Filter the solution through a micropore filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[4]
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature and in a vibration-free environment.[4][5]
-
-
-
Data Collection :
-
A suitable crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.[6]
-
The crystal is placed in a stream of intense, monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[6]
-
As the crystal is rotated, a series of diffraction patterns are collected by a detector. The angles and intensities of thousands of diffracted reflections are measured and recorded.[3]
-
-
Structure Solution and Refinement :
-
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.
-
Initial atomic positions are determined using direct methods (e.g., SHELXT software).[6]
-
The structural model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Workflow for X-ray Crystallography
Caption: General Workflow for Single-Crystal X-ray Diffraction.
Data Presentation: Crystallographic Parameters
While a specific crystal structure for this compound is not publicly available, the following table presents crystallographic data for the closely related compound 3-Chloro-2,4,5-trifluorobenzoic acid to illustrate the type of quantitative data obtained from an SCXRD experiment.[7]
| Parameter | Value for 3-Chloro-2,4,5-trifluorobenzoic acid[7] |
| Chemical Formula | C₇H₂ClF₃O₂ |
| Formula Weight ( g/mol ) | 210.54 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.4760 (9) |
| b (Å) | 13.654 (3) |
| c (Å) | 12.400 (3) |
| β (°) | 97.16 (3) |
| Volume (ų) | 751.9 (3) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated, g/cm³) | 1.859 |
| Final R indices [I>2σ(I)] | R1 = 0.034, wR2 = 0.095 |
Alternative and Complementary Validation Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical methods are essential for routine characterization, purity assessment, and providing complementary structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, helping to piece together the molecular skeleton. ¹⁹F NMR is particularly crucial for fluorinated compounds, confirming the number and relative positions of fluorine atoms.
-
Infrared (IR) Spectroscopy : Identifies characteristic functional groups present in the molecule, such as the O-H stretch of the hydroxyl and carboxylic acid groups, and the C=O stretch of the carboxyl group.[6]
-
Mass Spectrometry (MS) : Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, further confirming the molecular formula.[8]
-
Chromatographic Methods (HPLC, GC) : Primarily used to assess the purity of the compound. When coupled with a mass spectrometer (e.g., GC-MS), it becomes a powerful tool for separation and identification.[9]
Logical Relationship of Validation Methods
Caption: Complementary Roles of Analytical Techniques.
Comparative Guide to Performance
The choice of an analytical method depends on the specific question being asked—be it purity, identity, or absolute structure. The following table compares these techniques based on key performance metrics, with quantitative data adapted from studies on similar benzoic acid derivatives.[9]
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (HRMS) | HPLC-UV |
| Information Provided | 3D Structure, Connectivity, Stereochemistry | Connectivity, Chemical Environment | Molecular Formula, Weight | Purity, Quantification |
| Sample Requirement | Single Crystal (~50 µg)[5] | ~1-5 mg (dissolved) | < 1 µg | ~10-20 µL injection |
| Typical Accuracy | Definitive (Bond Lengths ±0.005 Å) | Structural Inference | < 5 ppm mass accuracy | 98-102% Recovery[9] |
| Typical Precision (%RSD) | N/A (Absolute Method) | < 1% (Quantitative NMR) | N/A | < 2%[9] |
| Limit of Detection (LOD) | N/A | ~µg range | ~pg-fg range | ~0.1 µg/mL[9] |
| Primary Advantage | Unambiguous structure proof | Detailed solution-state info | High sensitivity, formula | Robustness, quantitation |
| Primary Limitation | Requires high-quality single crystals | Indirect structural info | Isomers indistinguishable | Requires reference standard |
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. rigaku.com [rigaku.com]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. How To [chem.rochester.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Methoxy-2,4,5-trifluorobenzoic acid, 2,4,5-trichlorophenyl ester [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
efficacy of 3-Hydroxy-2,4,5-trifluorobenzoic acid derived compounds against resistant bacteria
Comparative Efficacy of Fluoroquinolone Antibacterials Against Resistant Pathogens
Introduction
The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa, presents a formidable challenge to global health. In the quest for novel antimicrobial agents, derivatives of 3-Hydroxy-2,4,5-trifluorobenzoic acid have been identified as crucial precursors in the synthesis of fluoroquinolones, a class of antibiotics known for their broad-spectrum activity. This guide provides a comparative overview of the efficacy of various fluoroquinolone compounds against clinically significant resistant bacterial strains, supported by experimental data and detailed methodologies. While specific efficacy data for compounds directly synthesized from this compound is not extensively available in the public domain, this guide focuses on structurally related and commonly used fluoroquinolones to provide a relevant benchmark for researchers and drug development professionals.
Data Presentation: Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several fluoroquinolones against MRSA and P. aeruginosa. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation and is a key indicator of antibacterial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Fluoroquinolones against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | ATCC 43300 | 1.04 | [1] |
| Levofloxacin | ATCC 43300 | 0.78 | [1] |
| Moxifloxacin | ATCC 43300 | 0.049 | [1] |
| Gatifloxacin | ATCC 43300 | 0.08 | [1] |
| Norfloxacin | ATCC 43300 | 1.172 | [1] |
| Ofloxacin | ATCC 43300 | 1.25 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Fluoroquinolones against Pseudomonas aeruginosa
| Compound | Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | ATCC 27853 | 0.26 | [1] |
| Levofloxacin | ATCC 27853 | 1.04 | [1] |
| Moxifloxacin | ATCC 27853 | 3.33 | [1] |
| Gatifloxacin | ATCC 27853 | 0.63 | [1] |
| Norfloxacin | ATCC 27853 | 1.25 | [1] |
| Ofloxacin | ATCC 27853 | 3.33 | [1] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
a. Preparation of Materials:
-
Bacterial Strains: Mid-logarithmic phase cultures of the test bacteria (e.g., MRSA, P. aeruginosa).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test Compounds: Stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
b. Procedure:
-
Bacterial Inoculum Preparation: Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into CAMHB. Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the test compounds in CAMHB in a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compounds.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (bacteria with no compound) and a negative control well (broth medium only).
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
MTT Assay for Cytotoxicity Assessment
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of antibacterial compounds on a mammalian cell line.
a. Preparation of Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, HEK293) in culture.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Reagents: MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Equipment: 96-well tissue culture plates, incubator, multichannel pipettes, microplate reader.
b. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only). Incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL). Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Experimental Workflow
Caption: General workflow for the evaluation of novel antibacterial compounds.
Mechanism of Action: Fluoroquinolone Inhibition of Bacterial DNA Replication
Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV.
References
A Comparative Cost-Benefit Analysis of Synthetic Pathways for 3-Hydroxy-2,4,5-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Route
The production of 3-Hydroxy-2,4,5-trifluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, can be approached through several synthetic pathways.[1] The choice of a particular route is a critical decision, influenced by factors such as yield, cost of starting materials, reaction conditions, and safety and environmental considerations. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic methodologies, offering experimental data and detailed protocols to inform laboratory and industrial-scale production decisions.
Executive Summary of Synthetic Pathways
Three primary synthetic routes to this compound are evaluated, each commencing from a different starting material:
-
From Tetrachlorophthalic Anhydride: A traditional, multi-step process involving hydrolysis, fluorination, and decarboxylation.
-
From Tetrafluorophthalimide: A more modern, base-mediated approach with the potential for streamlined processing.
-
From 1,2,3,5-Tetrafluorobenzene: A route utilizing directed ortho-lithiation, a powerful tool in modern organic synthesis.
The following sections provide a detailed comparison of these pathways, including quantitative data, experimental protocols, and a qualitative assessment of their respective costs and benefits.
Quantitative Data Comparison
The following tables summarize the key quantitative metrics for each synthetic pathway, facilitating a direct comparison of their efficiency and resource requirements.
Table 1: Comparison of Yield and Reaction Conditions
| Parameter | Pathway 1: From Tetrachlorophthalic Anhydride | Pathway 2: From Tetrafluorophthalimide | Pathway 3: From 1,2,3,5-Tetrafluorobenzene |
| Starting Material | Tetrachlorophthalic Anhydride | Tetrafluorophthalimide | 1,2,3,5-Tetrafluorobenzene |
| Key Steps | 5 | 2 | 3 |
| Overall Yield | ~55.5% (for a related compound)[2] | Data not available | Data not available |
| Reaction Temperature | 60°C to 240°C[2] | High Temperature (145-150°C for hydrolysis)[3] | Low Temperature (-78°C for lithiation)[4] |
| Reaction Time | > 30 hours[2] | Data not available | Data not available |
| Key Reagents | Zinc powder, Acetic acid, Potassium fluoride, Sulfuric acid[2] | Potassium hydroxide, Sulfuric acid[3] | n-Butyllithium, Dry Ice (CO2), Boric acid trimethyl ester |
Table 2: Cost Analysis of Starting Materials
| Starting Material | Supplier | Price (USD) | Quantity | Cost per Gram (USD) |
| Tetrachlorophthalimide | American Custom Chemicals Corporation | $1097.71 | 25g | $43.91[5] |
| 1,2,3,5-Tetrafluorobenzene | Chem-Impex | $84.23 | 5g | $16.85[6] |
| n-Butyllithium (2.5 M in hexanes) | Sigma-Aldrich | $80.00 | 100mL | - |
Note: Prices are subject to change and may vary between suppliers. The price for tetrachlorophthalimide is used as a proxy for tetrafluorophthalimide due to data availability.
Experimental Protocols
Detailed methodologies for the key experimental steps in each synthetic pathway are provided below.
Pathway 1: Synthesis from Tetrachlorophthalic Anhydride (Adapted from a similar synthesis)
This five-step synthesis involves the conversion of tetrachlorophthalic anhydride to 2,4,5-trifluorobenzoic acid.[2]
Step 1: Hydrolysis of Tetrachlorophthalic Anhydride To a solution of 10% sodium hydroxide (750 mL), 75 g of tetrachlorophthalic anhydride and 102.18 g of zinc powder are added. The mixture is heated at 60°C for 4 hours. After cooling, the product, 3,4,6-trichlorophthalic acid, is obtained with a yield of 85.2%.[2]
Step 2: Amidation of 3,4,6-trichlorophthalic acid 50 g of 3,4,6-trichlorophthalic acid is reacted with 40% aminomethane aqueous solution in acetic acid at 65°C for 6 hours to yield 3,4,6-trichloro-N-methylphthaldiamide with a 99.5% yield.[2]
Step 3: Fluorination of 3,4,6-trichloro-N-methylphthaldiamide 20 g of the trichloro-N-methylphthaldiamide is heated to reflux with sulfolane and toluene. Anhydrous potassium fluoride (19.7 g) is then added, and the mixture is stirred at 240°C for 2 hours under a nitrogen atmosphere to produce 3,4,6-trifluoro-N-methylphthaldiamide with an 87.8% yield.[2]
Step 4: Hydrolysis of 3,4,6-trifluoro-N-methylphthaldiamide 10.0 g of the trifluoro-N-methylphthaldiamide is stirred in 100 mL of 25% sulfuric acid at 125°C for 4 hours to give 3,4,6-trifluorophthalic acid with a 77.1% yield.[2]
Step 5: Decarboxylation of 3,4,6-trifluorophthalic acid A similar decarboxylation step would be required to obtain the final product, though specific details for this reaction were not found in the search results.
Pathway 2: Base-Mediated Synthesis from Tetrafluorophthalimide
This pathway involves the alkaline hydrolysis of a tetrafluorophthalimide derivative.[3]
Step 1: Alkaline Hydrolysis N-methyltetrafluorophthalimide is hydrolyzed in aqueous potassium hydroxide. This reaction yields a mixture of 4-Hydroxy-3,5,6-trifluorophthalamic acid (HTPA) and 3-Hydroxy-2,4,5-trifluorobenzamide (HTB).[3]
Step 2: Acid Hydrolysis and Decarboxylation The mixture of intermediates is neutralized with concentrated sulfuric acid and then subjected to high-temperature (145–150°C) acid hydrolysis. This final step cleaves the amide bond in HTB and decarboxylates HTPA to yield this compound.[3]
Pathway 3: Synthesis from 1,2,3,5-Tetrafluorobenzene via Directed Ortho-Lithiation
This route utilizes a regioselective deprotonation of the aromatic ring.
Step 1: Ortho-Lithiation 1,2,3,5-Tetrafluorobenzene is dissolved in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A strong organolithium base, typically n-butyllithium, is added dropwise to effect deprotonation at the position ortho to a fluorine atom.[4]
Step 2: Hydroxylation The resulting aryllithium intermediate is quenched with an electrophilic oxygen source, such as trimethyl borate followed by oxidative workup, to introduce the hydroxyl group.
Step 3: Carboxylation In a separate reaction or a subsequent step, the aryllithium intermediate is quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality.
Cost-Benefit Analysis
Pathway 1: From Tetrachlorophthalic Anhydride
-
Benefits: This is a well-established, classical route. The starting material is commercially available.
-
Costs: This is a lengthy, multi-step synthesis with a moderate overall yield.[2] The high reaction temperatures in several steps lead to high energy consumption. The use of zinc powder and the generation of chlorinated intermediates may pose environmental concerns.
Pathway 2: From Tetrafluorophthalimide
-
Benefits: This is described as a more modern and efficient route, potentially offering cost advantages and a more streamlined process.[7] It involves fewer steps than the classical route.
Pathway 3: From 1,2,3,5-Tetrafluorobenzene
-
Benefits: Directed ortho-lithiation is a powerful and often high-yielding method for the regioselective functionalization of aromatic rings.[8] This route could potentially be the most direct.
Mandatory Visualizations
Caption: Multi-step synthesis from Tetrachlorophthalic Anhydride.
Caption: Base-mediated synthesis from Tetrafluorophthalimide.
Caption: Synthesis via directed ortho-lithiation.
Conclusion
The selection of an optimal synthetic pathway for this compound is a multifaceted decision.
-
Pathway 1 (from Tetrachlorophthalic Anhydride) is a well-documented but lengthy and potentially environmentally taxing route with moderate yields. It may be suitable for laboratories where the necessary equipment and expertise for high-temperature reactions are readily available.
-
Pathway 2 (from Tetrafluorophthalimide) appears to be a more modern and efficient alternative, though a lack of detailed public data on yields and reaction conditions makes a definitive assessment challenging. It warrants further investigation and process development to validate its potential cost and efficiency benefits.
-
Pathway 3 (from 1,2,3,5-Tetrafluorobenzene) offers the potential for a highly regioselective and direct synthesis. However, the stringent safety requirements and specialized handling procedures for organolithium reagents may limit its applicability to facilities equipped for such hazardous chemistry.
For industrial-scale production, a thorough process optimization of the base-mediated synthesis from tetrafluorophthalimide (Pathway 2) may offer the best balance of efficiency, cost, and environmental impact. For laboratory-scale synthesis where flexibility and regioselectivity are paramount, and the necessary safety infrastructure is in place, the directed ortho-lithiation route (Pathway 3) could be a powerful option. The traditional route from tetrachlorophthalic anhydride (Pathway 1) serves as a reliable, albeit less efficient, benchmark. Further research into detailed experimental data for pathways 2 and 3 is recommended to enable a more precise and conclusive cost-benefit analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. This compound | 116751-24-7 | Benchchem [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Tetrachlorophthalimide price,buy Tetrachlorophthalimide - chemicalbook [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of Intermediates in the Synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic Acid
A detailed guide for researchers, scientists, and drug development professionals on the characterization of key intermediates in the synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic acid, offering a comparative analysis with alternative synthetic routes and supporting experimental data.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceuticals, particularly as a key intermediate for certain quinolone antibiotics. The purity and yield of the final product are highly dependent on the successful formation and characterization of its synthetic intermediates. This guide provides a comparative analysis of the characterization of intermediates in a prominent synthetic pathway to this compound, offering valuable insights for process optimization and quality control.
Synthetic Pathway Overview
A prevalent synthetic route to this compound commences from tetrachlorophthalic anhydride. This multi-step synthesis involves the formation of key intermediates, including 3,4,6-trichlorophthalic acid, 3,4,6-trichloro-N-methylphthaldiamide, and 3,4,6-trifluoro-N-methylphthaldiamide, before subsequent hydrolysis, fluorination, and decarboxylation steps. While this guide focuses on this pathway due to the availability of some experimental data for a closely related synthesis, alternative routes starting from tetrafluorophthalimide or 3,4,5-trifluoronitrobenzene have also been reported.[1]
The generalized synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Characterization of Key Intermediates
Accurate characterization of the intermediates is paramount for ensuring the desired reaction progression and identifying potential impurities. The following table summarizes the available physical characterization data for the key intermediates in the synthesis of a related compound, 2,4,5-trifluorobenzoic acid, which provides a valuable reference for the synthesis of the title compound.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3,4,6-Trichlorophthalic Acid | C₈H₃Cl₃O₄ | 269.47 | 148–149 |
| 3,4,6-Trichloro-N-methylphthaldiamide | C₉H₇Cl₃N₂O₂ | 296.53 | 164–166 |
| 3,4,6-Trifluorophthalamic Acid | C₉H₅F₃N₂O₂ | 246.14 | 175–176 |
Note: The data presented is for intermediates in the synthesis of 2,4,5-trifluorobenzoic acid as detailed in a study by American Laboratory.[2] This data is provided as a comparative reference.
3,4,6-Trichlorophthalic Acid
-
¹H NMR: Aromatic protons would appear as singlets or doublets in the downfield region (typically 7.5-8.5 ppm). The carboxylic acid protons would exhibit a broad singlet at a significantly downfield chemical shift (>10 ppm).
-
¹³C NMR: Carbonyl carbons of the carboxylic acids would resonate at a highly deshielded position (165-185 ppm). Aromatic carbons would appear in the 120-150 ppm range, with those attached to chlorine atoms showing distinct chemical shifts.
-
IR Spectroscopy: A broad O-H stretch for the carboxylic acid dimer would be prominent around 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid would be observed around 1700-1725 cm⁻¹. C-Cl stretching vibrations would be present in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of CO₂ and HCl. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key identifier.
3,4,6-Trichloro-N-methylphthaldiamide
-
¹H NMR: The N-methyl protons would appear as a singlet or a doublet (if coupled to the amide proton) in the upfield region (around 2.5-3.0 ppm). The amide protons (NH) would be observed as broad singlets in the downfield region. Aromatic protons would have chemical shifts similar to the phthalic acid precursor.
-
¹³C NMR: The carbonyl carbons of the amide groups would resonate in the 160-170 ppm range. The N-methyl carbon would appear in the aliphatic region (around 25-35 ppm).
-
IR Spectroscopy: N-H stretching vibrations would be visible around 3200-3400 cm⁻¹. The C=O stretching of the amide (Amide I band) would be strong and typically appear around 1630-1680 cm⁻¹. The N-H bending (Amide II band) would be observed around 1515-1570 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak would be present, along with fragmentation patterns corresponding to the loss of the methylamino group and other fragments.
3,4,6-Trifluoro-N-methylphthaldiamide
-
¹H NMR: Similar to its trichloro-analogue, with the N-methyl and amide protons showing characteristic signals. The aromatic proton signals would be influenced by the fluorine substituents, likely showing more complex splitting patterns due to H-F coupling.
-
¹³C NMR: Aromatic carbons would show C-F coupling, which is a powerful diagnostic tool. The magnitude of the coupling constants (¹JCF, ²JCF, etc.) can help in assigning the carbon signals.
-
¹⁹F NMR: This would be the most informative technique, showing distinct signals for each of the three fluorine atoms, with their chemical shifts and coupling patterns providing unambiguous structural information.
-
IR Spectroscopy: C-F stretching vibrations would be strong and typically appear in the 1000-1400 cm⁻¹ region. Other characteristic amide bands would be present as described for the trichloro intermediate.
-
Mass Spectrometry: The molecular ion peak and fragmentation patterns would reflect the fluorine substitution.
Alternative Synthetic Routes
An alternative approach to synthesizing fluorinated aromatic acids involves starting from a fluorinated precursor, such as tetrafluorophthalimide. This base-mediated synthesis can offer advantages in terms of cost and streamlined processing.[1] Another reported route begins with 3,4,5-trifluoronitrobenzene, which undergoes a series of transformations including methoxylation, reduction, bromination, deamination, cyanation, and finally hydrolysis to yield a difluoro-hydroxy-benzoic acid derivative. While detailed intermediate characterization for these specific routes is not extensively published, they represent viable alternatives for comparison in terms of yield, cost, and environmental impact.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of 2,4,5-trifluorobenzoic acid from tetrachlorophthalic anhydride, which can be adapted for the synthesis of this compound.[2]
Synthesis of 3,4,6-Trichlorophthalic Acid
To a solution of 10% sodium hydroxide, tetrachlorophthalic anhydride and zinc powder are added. The reaction mixture is heated and stirred. After cooling, the mixture is worked up with ethyl acetate and hydrochloric acid to yield 3,4,6-trichlorophthalic acid.[2]
Synthesis of 3,4,6-Trichloro-N-methylphthaldiamide
3,4,6-Trichlorophthalic acid is reacted with an aqueous solution of aminomethane in acetic acid. The mixture is heated and stirred. Upon cooling, the product precipitates and is filtered, washed, and dried.[2]
Synthesis of 3,4,6-Trifluoro-N-methylphthaldiamide
3,4,6-Trichloro-N-methylphthaldiamide is heated in a solvent such as sulfolane with a fluorinating agent (e.g., potassium fluoride). The reaction is monitored for the completion of the halogen exchange.
Synthesis of this compound
The trifluorinated intermediate undergoes hydrolysis, typically with a strong acid like sulfuric acid, at an elevated temperature. This step cleaves the amide bonds and is followed by decarboxylation to yield the final product. The product is then extracted and purified.[2]
Conclusion
Caption: Key techniques for intermediate characterization.
References
comparing the reactivity of the hydroxyl group in 3-Hydroxy-2,4,5-trifluorobenzoic acid to similar compounds
For researchers and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount for molecular design and synthesis. This guide provides a comparative analysis of the hydroxyl group reactivity in 3-Hydroxy-2,4,5-trifluorobenzoic acid against structurally similar compounds, supported by experimental data and detailed protocols.
The hydroxyl group is a cornerstone of organic chemistry, its reactivity dictating the course of numerous synthetic transformations. In the context of pharmaceutical chemistry, modulating the reactivity of a phenolic hydroxyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This compound, a key intermediate in the synthesis of various bioactive molecules, presents an interesting case study due to the electronic influence of its fluorine and carboxylic acid substituents. This guide will delve into a comparative analysis of its hydroxyl group's acidity and susceptibility to esterification, benchmarking it against phenol, 3-hydroxybenzoic acid, and 2,4,5-trifluorophenol.
Acidity of the Hydroxyl Group: A Quantitative Comparison
The acidity of a phenolic hydroxyl group, quantified by its pKa value, is a direct measure of its reactivity, particularly in base-catalyzed reactions. A lower pKa indicates a more acidic proton, which is more readily abstracted, leading to a more reactive phenoxide intermediate. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group in this compound is expected to significantly increase the acidity of its hydroxyl group compared to phenol.
| Compound | Structure | pKa of Hydroxyl Group (Predicted/Experimental) |
| This compound | ~7.0 (Predicted) | |
| Phenol | 9.95[1][2] | |
| 3-Hydroxybenzoic acid | ~9.8 (Predicted) | |
| 2,4,5-Trifluorophenol | ~7.5 (Predicted, based on 2,4,6-trifluorophenol) |
Note: Predicted pKa values were obtained using computational models and should be considered as estimates.
The data clearly illustrates the profound acidifying effect of the fluorine substituents. The predicted pKa of the hydroxyl group in this compound is significantly lower than that of phenol and 3-hydroxybenzoic acid, suggesting a more reactive hydroxyl group under basic conditions. The presence of three electron-withdrawing fluorine atoms in 2,4,5-trifluorophenol also leads to a marked increase in acidity compared to phenol.
Reactivity in Esterification: A Qualitative Comparison
The esterification of phenols is a fundamental reaction in organic synthesis. Unlike alcohols, phenols are generally less nucleophilic and their esterification often requires more forcing conditions or the use of more reactive acylating agents, such as acid anhydrides or acyl chlorides, rather than carboxylic acids directly.[3][4][5][6] The reactivity in these reactions is influenced by the nucleophilicity of the hydroxyl group, which is inversely related to its acidity.
A more acidic phenol will form a more stable phenoxide ion, which is a better nucleophile. However, under neutral or acidic conditions, the increased acidity of the hydroxyl proton in highly fluorinated phenols can make the oxygen lone pairs less available for nucleophilic attack.
The general order of reactivity towards esterification with a common electrophile like acetic anhydride under neutral or mildly acidic conditions is expected to be:
Phenol > 3-Hydroxybenzoic acid > 2,4,5-Trifluorophenol > this compound
This trend is based on the principle that stronger electron-withdrawing groups decrease the nucleophilicity of the phenolic oxygen. However, under basic conditions where the phenoxide is the active nucleophile, the order of reactivity could be inverted due to the higher concentration of the more stable phenoxide.
Experimental Protocols
Determination of pKa (Spectrophotometric Method)
This protocol outlines a general method for determining the pKa of a phenolic compound using UV-Vis spectrophotometry.
Materials:
-
Phenolic compound of interest
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Buffer solutions covering a range of pH values (e.g., phosphate, borate)
-
Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., water or a water/methanol mixture).
-
Prepare a series of solutions with a constant concentration of the phenolic compound in different buffer solutions of known pH.
-
Measure the absorbance spectrum of each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for both the protonated (acidic) and deprotonated (basic) forms of the phenol.
-
Plot absorbance at a chosen wavelength versus pH.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.
Caption: Workflow for the spectrophotometric determination of pKa.
Esterification of a Phenol with Acetic Anhydride
This protocol provides a general procedure for the acetylation of a phenol using acetic anhydride.[7]
Materials:
-
Phenolic compound
-
Acetic anhydride
-
Pyridine (or another suitable base, optional)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the phenolic compound in a suitable solvent (e.g., pyridine or an inert solvent if a different base is used).
-
Add acetic anhydride to the solution. The molar ratio of acetic anhydride to the phenol is typically between 1:1 and 2:1.
-
Stir the reaction mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC). If the reaction is slow, gentle heating may be applied.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water or a saturated sodium bicarbonate solution to quench the excess acetic anhydride.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude ester.
-
Purify the product by recrystallization or column chromatography if necessary.
Caption: General workflow for the esterification of a phenol.
Conclusion
The reactivity of the hydroxyl group in this compound is significantly influenced by its substituents. The presence of three electron-withdrawing fluorine atoms and a carboxylic acid group dramatically increases the acidity of the phenolic proton, making it more susceptible to deprotonation. This enhanced acidity suggests a more reactive phenoxide intermediate in base-catalyzed reactions. Conversely, the electron-withdrawing nature of the substituents decreases the nucleophilicity of the hydroxyl oxygen, leading to lower reactivity in direct esterification reactions under neutral or acidic conditions compared to less substituted phenols. This comparative guide provides a foundational understanding for researchers to better predict and control the chemical behavior of this important synthetic intermediate.
References
literature review of the biological applications of 3-Hydroxy-2,4,5-trifluorobenzoic acid derivatives
Researchers, scientists, and drug development professionals are increasingly turning their attention to fluorinated organic molecules for their potential to enhance the pharmacological properties of therapeutic agents. Among these, derivatives of 3-Hydroxy-2,4,5-trifluorobenzoic acid (HTFBA) have emerged as a promising scaffold in the synthesis of novel compounds with significant biological activities, particularly in the realm of antimicrobial and anticancer research. The strategic placement of fluorine atoms on the benzoic acid core can significantly influence the resulting molecule's bioavailability, metabolic stability, and target affinity.
This guide provides a comparative analysis of the biological applications of various this compound derivatives, with a focus on their antimicrobial and potential anticancer activities. Quantitative data from published studies are summarized for easy comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of the mechanisms and methodologies involved.
Antimicrobial Activity of Quinolone Derivatives
A primary application of this compound is as a key precursor in the synthesis of quinolone antibiotics.[1][2] The trifluorinated benzoic acid core is instrumental in forming the quinolone ring system, and the fluorine atom at the 6-position of the resulting quinolone is a common feature in many potent fluoroquinolone antibiotics. These compounds exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Moxifloxacin | 0.06 | 0.25 | 0.06 | 2 | [3] |
| Ciprofloxacin | 0.25 | 1 | 0.015 | 0.25 | [4] |
| Levofloxacin | 0.5 | 1 | 0.03 | 1 | [4] |
| Norfloxacin | 1 | 4 | 0.12 | 1 | [4] |
| Compound 16 | Similar to Moxifloxacin | Similar to Moxifloxacin | - | - | [3] |
| Compound 18 | 2-8 fold lower than Moxifloxacin | 4-fold higher than Moxifloxacin | - | - | [3] |
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Fluoroquinolone Antibiotics. Lower MIC values indicate greater potency. "-" indicates data not available.
Structure-activity relationship (SAR) studies on arylfluoroquinolones indicate that the potency is significantly influenced by the substituents at the 1 and 7-positions of the quinolone ring.[4] For instance, a p-fluorophenyl or p-hydroxyphenyl group at the 1-position and a piperazinyl or 3-amino-1-pyrrolidinyl group at the 7-position have been shown to enhance in vitro antibacterial activity.[4]
Potential Anticancer Applications
The trifluoromethyl group, a common feature in derivatives synthesized from fluorinated benzoic acids, is of significant interest in medicinal chemistry for its ability to improve the pharmacological properties of anticancer drugs.[5] While specific studies focusing on a series of anticancer agents derived directly from this compound are limited, the broader class of fluorinated compounds, including those with pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, have demonstrated promising anticancer activity.
The following table summarizes the in vitro anticancer activity of a novel fluorinated pyrazolo[3,4-d]pyrimidine derivative, highlighting its potential as a VEGFR-2 inhibitor.
| Compound | HepG-2 (Liver Cancer) IC₅₀ (µM) | A2780CP (Ovarian Cancer) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (µM) | Reference |
| Compound 12b | 11.5 | 11.6 | 13 | 0.092 | [5] |
| Sorafenib (Reference) | - | - | - | 0.049 | [5] |
Table 2: In Vitro Anticancer and VEGFR-2 Inhibitory Activity of a Fluorinated Pyrazolo[3,4-d]pyrimidine Derivative. IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. "-" indicates data not available.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
VEGFR-2 Kinase Inhibitory Assay
This assay is used to determine the in vitro inhibitory activity of a compound against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Reagents: Recombinant human VEGFR-2, substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The test compound at various concentrations is pre-incubated with the VEGFR-2 enzyme.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of substrate phosphorylation is quantified using a suitable detection method, such as a colorimetric or fluorescence-based assay.
-
Calculation of IC₅₀: The concentration of the test compound that inhibits 50% of the VEGFR-2 activity (IC₅₀) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Quinolone Antibacterial Mechanism
Quinolone antibiotics derived from this compound primarily target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.
Caption: Mechanism of action of quinolone antibiotics.
Experimental Workflow for Antimicrobial Drug Discovery
The general workflow for identifying and evaluating new antimicrobial agents, such as derivatives of this compound, involves a series of steps from synthesis to biological testing.
Caption: General workflow for antimicrobial drug discovery.
References
- 1. This compound | 116751-24-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Novel Fluoroquinolones With Pinane Moiety: Synthesis and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Hydroxy-2,4,5-trifluorobenzoic Acid: A Guide for Laboratory Professionals
Researchers and scientists handling 3-Hydroxy-2,4,5-trifluorobenzoic acid must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound and its contaminated packaging.
Hazard Summary
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to safety protocols during handling and disposal is paramount.
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]
Step-by-Step Disposal Protocol:
-
Consult a Professional Service: Engage a licensed waste disposal company to handle the material.[1] Provide them with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
-
Surplus and Non-Recyclable Solutions: Offer surplus and non-recyclable this compound to the licensed disposal company.[1]
-
Incineration: The recommended method of disposal is burning in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition as the material is highly flammable.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
-
Accidental Spills: In the event of a spill, avoid dust formation.[1] Sweep and shovel the material into suitable, closed containers for disposal.[1] Do not let the product enter drains.[1]
Disposal Data Summary
| Parameter | Guideline | Source |
| Primary Disposal Method | Contact a licensed professional waste disposal service. | [1] |
| Recommended Technology | Chemical incineration with afterburner and scrubber. | [1] |
| Surplus Material | Offer to a licensed disposal company. | [1] |
| Contaminated Packaging | Dispose of as unused product. | [1][2] |
| Spill Cleanup | Sweep, shovel into closed containers, avoid dust, and prevent entry into drains. | [1] |
Experimental Protocols
The provided documentation does not include detailed experimental protocols for the disposal of this compound. The standard procedure relies on professional waste management services. For specific operational parameters, such as incinerator temperature or scrubber specifications, consult with the contracted licensed disposal company.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Hydroxy-2,4,5-trifluorobenzoic acid
Essential Safety and Handling Guide for 3-Hydroxy-2,4,5-trifluorobenzoic Acid
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory to prevent exposure.
Personal Protective Equipment (PPE) Summary:
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against dust particles and potential splashes, preventing serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[2][3] | Prevents skin contact, as the acid is a known skin irritant.[2] |
| Skin and Body Protection | Laboratory coat and fire/flame resistant and impervious clothing to prevent skin exposure.[1] | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] | Prevents respiratory tract irritation from dust inhalation.[2] |
Operational and Disposal Plans
Engineering Controls: Always handle this compound in a well-ventilated area.[1] The use of a local exhaust ventilation system or a chemical fume hood is highly recommended to minimize exposure.[4] Eyewash stations and safety showers must be readily accessible in the immediate work area.[5][6]
Handling and Storage:
-
Wash hands thoroughly after handling.[1]
-
Avoid contact with skin and eyes.[6]
-
Avoid the formation of dust and aerosols.[7]
-
Store in a cool, dry, well-ventilated place in a tightly closed container.[1][7]
-
The substance is hygroscopic; store under an inert gas.[7]
Spill Management:
-
Evacuate and Secure: Immediately alert others and evacuate the area.[4]
-
Personal Protection: Don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection before addressing the spill.[4]
-
Containment: Prevent the spread of the spill. For dry spills, carefully sweep up the material, avoiding dust generation.[4][6]
-
Collection: Place the swept-up material into a suitable, clearly labeled, and sealed container for disposal.[4][6]
-
Decontamination: Thoroughly clean the spill area. Prevent runoff from entering drains.[4]
Disposal Plan: this compound and any contaminated materials are to be considered hazardous waste.
-
Waste Collection: Collect all waste in a designated, chemically resistant, and leak-proof container with a secure lid.[4]
-
Disposal: Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Contact a licensed professional waste disposal service.[2] Do not mix with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[4]
Emergency First-Aid Procedures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash with plenty of water. If skin irritation occurs, get medical help.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][6]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical advice/attention.[6]
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
